Pyrimidine hydrochloride
Description
Properties
Molecular Formula |
C4H5ClN2 |
|---|---|
Molecular Weight |
116.55 g/mol |
IUPAC Name |
pyrimidine;hydrochloride |
InChI |
InChI=1S/C4H4N2.ClH/c1-2-5-4-6-3-1;/h1-4H;1H |
InChI Key |
IDXKTTNFXPPXJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine Hydrochloride
This technical guide provides a comprehensive overview of the physicochemical properties of pyrimidine (B1678525) hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction
Pyrimidine is an aromatic heterocyclic organic compound and a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1][2] The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form the core of many biologically active compounds.[3] When pyrimidine is protonated with hydrochloric acid, it forms pyrimidine hydrochloride, a salt that often exhibits altered physicochemical properties compared to its free base form, such as increased aqueous solubility and stability.
This guide focuses on the hydrochloride salt, providing available data and methodologies for its characterization. For comparative purposes, properties of the parent pyrimidine molecule and a substituted derivative, 2-(Chloromethyl)this compound, are also presented.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. Data for the parent pyrimidine and a substituted derivative are included for context and comparison.
Table 1: Physicochemical Properties of Pyrimidine and its Hydrochloride Salts
| Property | Pyrimidine | This compound | 2-(Chloromethyl)this compound |
| IUPAC Name | Pyrimidine | Pyrimidine;hydrochloride[4] | 2-(chloromethyl)pyrimidine;hydrochloride[3] |
| Molecular Formula | C₄H₄N₂[2][5] | C₄H₅ClN₂[4] | C₅H₅ClN₂ · HCl[3][6] |
| Molecular Weight | 80.09 g/mol [1] | 116.55 g/mol [4] | 165.02 g/mol [3][6] |
| Appearance | Colorless crystalline solid[1][2] | Crystalline solid (Expected) | Crystalline solid[3][6] |
| Melting Point | 22 °C[1][2] | Not available | 138-140 °C[3] |
| Boiling Point | 123-124 °C[1][2] | Not available | Not available |
| pKa (of protonated form) | 1.10 - 1.3[2][7][8] | Not available | Not available |
Table 2: Solubility Data
| Compound | Solvent | Solubility |
| Pyrimidine | Water | ~41 g/L at 20°C[5] |
| Organic Solvents (alcohols, ether) | Highly soluble[5] | |
| 2-(Chloromethyl)this compound | Dimethylformamide (DMF) | 30 mg/mL[3][9] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[3][9] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[3][9] | |
| Ethanol | 2 mg/mL[3][9] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducible research and development.
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, and distribution. Potentiometric titration is a highly precise technique for its determination.[10][11][12]
Objective: To determine the pKa value of a compound by monitoring pH changes during titration with an acid or base.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel
-
Sample compound (e.g., this compound)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution[10]
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution[10]
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[10]
-
Nitrogen gas source
Methodology:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: Prepare a 1 mM solution of the sample compound in water or a suitable co-solvent.[10] Add 0.15 M KCl to maintain a constant ionic strength.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with pH measurements.[10]
-
Titration Setup: Place the reaction vessel on the magnetic stirrer, immerse the pH electrode in the solution, and begin gentle stirring.
-
Titration Process:
-
For an acidic compound (or the salt of a weak base like this compound), titrate the solution with standardized 0.1 M NaOH.
-
Add the titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the volume of titrant added.[10]
-
Continue the titration until the pH has passed the expected equivalence point by at least 1-2 pH units (e.g., up to pH 12).[10]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Identify the inflection point of the curve, which corresponds to the equivalence point.
-
The pH at the half-equivalence point (the midpoint of the buffer region) is equal to the pKa of the compound.[10]
-
-
Replication: Perform the titration at least in triplicate to ensure the reliability and precision of the results.[10]
Stability testing is crucial to understand how a compound degrades under various conditions, which is essential for determining its shelf-life and storage requirements. Forced degradation studies are used to accelerate this process.[6][13]
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
Sample compound
-
0.1 M HCl and 0.1 M NaOH[6]
-
3% Hydrogen Peroxide (H₂O₂)[6]
-
Temperature-controlled oven and water bath
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector[13][14]
Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, water).
-
Forced Degradation Conditions: Subject the compound to the following stress conditions:[6][14]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[6]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat under the same conditions as acidic hydrolysis.[6]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for 48 hours.[6]
-
Photostability: Expose the compound (in both solid and solution form) to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all significant degradation products.[13]
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Visualizations
Diagrams illustrating experimental workflows and conceptual relationships provide a clear and concise understanding of complex processes.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Workflow for chemical stability assessment using forced degradation.
Caption: Factors influencing the stability of this compound.
Conclusion
The physicochemical properties of this compound are fundamental to its application in research and drug development. While comprehensive data for the unsubstituted hydrochloride salt is sparse in publicly available literature, this guide provides key data for the parent pyrimidine molecule and a relevant derivative, alongside detailed, actionable protocols for experimental determination. By employing these standardized methodologies, researchers can accurately characterize this compound and its derivatives, ensuring data quality and facilitating the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H5ClN2 | CID 21910562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. youtube.com [youtube.com]
- 13. hakon-art.com [hakon-art.com]
- 14. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Pyrimidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525), a fundamental heterocyclic aromatic organic compound, forms the core structure of a vast array of biologically significant molecules, including nucleobases, vitamins, and a wide range of therapeutic agents.[1][2][3] The hydrochloride salt of pyrimidine is often utilized in synthetic chemistry and pharmaceutical development to enhance the stability and aqueous solubility of the parent molecule. Understanding the solubility of pyrimidine hydrochloride in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.
This technical guide provides a comprehensive overview of the available data on the solubility of this compound and its derivatives in organic solvents. Due to a notable scarcity of quantitative solubility data for the parent this compound in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining solubility and discusses the general solubility characteristics of related compounds.
Quantitative Solubility Data
Extensive searches for quantitative solubility data for this compound (CAS RN: 341273909) in common organic solvents did not yield specific numerical values.[4] However, solubility data for a closely related derivative, 2-(Chloromethyl)pyrimidine (B1313406) hydrochloride, is available and can offer some insights into the solubility behavior of pyrimidine-based hydrochlorides.[5][6] It is crucial to note that the chloromethyl substituent will significantly influence the molecule's polarity and, consequently, its solubility profile.
Table 1: Quantitative Solubility of 2-(Chloromethyl)this compound [5][6]
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl Sulfoxide (DMSO) | 20 |
| Ethanol | 2 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 |
Qualitative Solubility and Influencing Factors
The solubility of pyrimidine itself provides a baseline for understanding the behavior of its hydrochloride salt. Pyrimidine is known to be soluble in water and also highly soluble in many organic solvents, including alcohols and ether.[7] The formation of a hydrochloride salt generally increases the polarity of the parent molecule, which typically enhances its solubility in polar solvents, particularly water.
The solubility of pyrimidine derivatives in organic solvents is influenced by several factors:
-
Polarity of the Solvent: As a general rule, "like dissolves like." The polar nature of this compound suggests a higher affinity for polar solvents.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8]
-
pH and Ionization: In protic solvents, the pH can influence the ionization state of the pyrimidine ring, thereby affecting its solubility.[7]
-
Substituents: The nature of any substituent on the pyrimidine ring will significantly alter its physicochemical properties, including solubility.[9]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following are established methodologies for this purpose.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[12][13][14]
-
Calculation: Calculate the original concentration of this compound in the saturated solution, which represents its solubility in the tested solvent at the specified temperature.
Protocol 2: Analytical Quantification by UV-Vis Spectroscopy
This protocol describes how to determine the concentration of a dissolved compound using UV-Vis spectroscopy, assuming the compound has a chromophore.
Objective: To quantify the concentration of this compound in a solution.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the unknown sample solution (from the shake-flask experiment, after appropriate dilution) at the λmax.
-
Concentration Determination: Use the equation of the linear regression from the calibration curve to calculate the concentration of this compound in the sample.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the searched literature that directly implicates this compound in particular signaling pathways. The biological activity of pyrimidine-containing molecules is vast and diverse, often involving interference with nucleic acid synthesis or kinase inhibition.[5][15] The relevance of this compound would be as a starting material or intermediate in the synthesis of such bioactive compounds.
The logical relationship for assessing the utility of this compound in a research and development context is outlined below.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. scispace.com [scispace.com]
- 4. This compound | C4H5ClN2 | CID 21910562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. benchchem.com [benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. improvedpharma.com [improvedpharma.com]
- 15. taylorfrancis.com [taylorfrancis.com]
Crystal Structure Analysis of Pyrimidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. The hydrochloride salt of pyrimidine is a common form for enhancing solubility and stability. A thorough understanding of its three-dimensional structure is crucial for computational modeling, structure-activity relationship (SAR) studies, and solid-state characterization. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of pyrimidine hydrochloride. While a definitive, publicly available experimental crystal structure of the simple this compound (C₄H₄N₂·HCl) could not be located in an extensive search of the scientific literature, this document outlines the established protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. Furthermore, theoretical bond lengths and angles for the pyrimidinium cation are presented to aid in computational studies.
Introduction
The pyrimidine ring is a core structural motif in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous synthetic drugs. The formation of hydrochloride salts is a standard practice in pharmaceutical development to improve the physicochemical properties of parent compounds. The precise arrangement of atoms in the crystalline state, as determined by single-crystal X-ray diffraction, provides invaluable information on molecular geometry, conformation, and intermolecular interactions. This data is critical for understanding the behavior of the molecule in a biological context and for the rational design of new therapeutic agents.
This guide details the necessary experimental procedures to obtain and analyze crystals of this compound, from synthesis to structural elucidation.
Experimental Protocols
The following sections describe generalized yet detailed protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on established methods for similar heterocyclic compounds.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction.
Materials and Reagents:
-
Pyrimidine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., diethyl ether, isopropanol)
-
Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)
-
Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve pyrimidine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether) dropwise to the stirred pyrimidine solution.
-
A white precipitate of this compound should form upon addition of the acid.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the purified this compound under vacuum.
Crystallization for X-ray Diffraction
Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. Several methods can be employed.
Protocol 1: Slow Evaporation
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Protocol 2: Vapor Diffusion
-
Dissolve the this compound in a "good" solvent in which it is readily soluble (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed chamber that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the gradual growth of crystals.[1]
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Procedure:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect a dataset of diffraction intensities. This involves rotating the crystal and collecting diffraction patterns at various orientations.
-
The collected data is processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The structural model is refined by least-squares methods against the experimental data to determine the final atomic positions, bond lengths, and bond angles.
Data Presentation
As no experimental crystallographic data for this compound is readily available, the following table presents theoretical (computed) bond lengths and angles for the pyrimidinium cation. This data can serve as a reference for researchers performing computational studies.
Table 1: Computed Geometrical Parameters for the Pyrimidinium Cation
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| N1-C2 | 1.34 | |
| C2-N3 | 1.34 | |
| N3-C4 | 1.33 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.39 | |
| C6-N1 | 1.33 | |
| Bond Angles (°) | ||
| C6-N1-C2 | 116.0 | |
| N1-C2-N3 | 128.0 | |
| C2-N3-C4 | 116.0 | |
| N3-C4-C5 | 122.0 | |
| C4-C5-C6 | 117.0 | |
| C5-C6-N1 | 121.0 |
Note: These values are based on theoretical calculations for the protonated pyrimidine ring and may differ from experimental values.
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps in the crystal structure analysis process.
Caption: Experimental workflow for this compound analysis.
Caption: Key steps in single-crystal X-ray diffraction analysis.
Conclusion
References
A Technical Guide to the Spectroscopic Characterization of Pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize pyrimidine (B1678525) hydrochloride and its derivatives. Pyrimidine is a foundational heterocyclic aromatic compound, forming the core structure of several nucleobases, including cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] Its derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities.[2] This document details the principles and provides generalized experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
While comprehensive data for the parent pyrimidine hydrochloride is not always aggregated, this guide compiles available data for closely related derivatives to serve as a valuable reference for structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the proton and carbon framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei. For pyrimidine derivatives, the electron-withdrawing nature of the nitrogen atoms and any substituents significantly influences these shifts.[3]
Data Presentation: ¹H NMR of Pyrimidine Derivatives
The following table summarizes proton NMR data for 2-(Chloromethyl)this compound, a representative derivative. The signals correspond to the protons on the pyrimidine ring and the chloromethyl substituent.[3]
| Compound | H-4, H-6 (δ, ppm) | H-5 (δ, ppm) | -CH₂- (δ, ppm) | Solvent |
| 2-(Chloromethyl)this compound | ~9.0 (d) | ~7.8 (t) | ~4.8 (s) | DMSO-d₆ |
Note: Data is based on trends observed in related structures. Specific peak assignments and coupling constants require analysis of raw spectral data.[4]
Experimental Protocol: ¹H NMR Spectroscopy
A generalized protocol for acquiring a ¹H NMR spectrum of a this compound sample is as follows:[3][4]
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]
-
Instrument Setup : Utilize a high-field NMR spectrometer, typically 300 MHz or higher.[3]
-
Data Acquisition : Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be performed to achieve a high signal-to-noise ratio.[1][3]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The pyrimidine ring and its substituents have characteristic vibrational modes that appear as distinct bands in the IR spectrum.[5][6]
Data Presentation: FTIR of a Pyrimidine Derivative
The table below presents the fundamental vibrational frequencies observed in the FTIR spectrum of 2-hydroxy-4-methyl this compound. This data illustrates the types of vibrational modes expected for a substituted pyrimidine.[7]
| FTIR Frequency (cm⁻¹) | Intensity | Assignment |
| 3239 | - | N-H Stretch |
| 3016 | - | Aromatic C-H Stretch |
| 1672 | - | C=O Stretch |
| 1621 | - | C=N Ring Stretch |
| 1523 | Medium Strong | Ring Vibration |
| 1426 | Strong | Ring Vibration |
| 1377 | Medium Strong | CH₃ Symmetric Deformation |
| 1250 | - | C-O-H Stretch |
| 1190 | - | C-CH₃ Stretch |
| 588 | Strong | β(C–OH) |
| 530 | Strong | β(C–CH₃) |
Note: Assignments are based on the analysis of 2-hydroxy-4-methyl this compound and other pyrimidine derivatives.[2][7]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet technique is a common method for analyzing solid samples.
-
Sample Preparation : Grind 1-2 mg of the this compound sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle.[3]
-
Pellet Formation : Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum : Place a pure KBr pellet in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water.[4]
-
Data Acquisition : Place the sample pellet into the spectrometer and record the IR spectrum, typically in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
-
Data Analysis : The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. Aromatic systems like pyrimidine exhibit characteristic absorption bands. The position and intensity of the absorption maximum (λmax) can be influenced by substituents and the pH of the solution.[8]
For example, a study on a specific pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, identified a λmax at 275 nm.[9] Studies on 4,6-dihydroxypyrimidine (B14393) derivatives have shown that the absorption maximum shifts with changes in pH, indicating different protonation states.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Accurately weigh a small amount of the this compound sample (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 50 ml).[9]
-
Stock Solution : Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) and dilute to the mark to create a stock solution of known concentration.[9]
-
Working Solution : Prepare a diluted working solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Data Acquisition : Scan the working solution against a solvent blank over the desired wavelength range (e.g., 200–400 nm) to determine the λmax.[9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.[1][4]
For a molecule like 2-(Chloromethyl)this compound (C₅H₅ClN₂·HCl), the molecular ion peak for the free base (C₅H₅ClN₂) would be expected at approximately 128 g/mol .[4] The fragmentation of pyrimidine derivatives typically involves the loss of substituents and the subsequent decomposition of the heterocyclic ring.[11]
Experimental Protocol: Mass Spectrometry
A general protocol for the mass spectrometric analysis of a this compound sample is as follows:[4]
-
Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).[4]
-
Ionization : Ionize the sample using a suitable method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4] ESI is a soft ionization technique often used for polar molecules like this compound.
-
Mass Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection : Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z.
Visualized Workflows and Pathways
Diagrams are essential for illustrating complex processes. The following sections provide visualizations for a typical spectroscopic analysis workflow and the biological pathway central to pyrimidine's importance.
General Spectroscopic Analysis Workflow
The following diagram outlines the logical flow from sample receipt to final data interpretation in a typical spectroscopic characterization process.
Caption: Workflow for Spectroscopic Characterization.
De Novo Pyrimidine Biosynthesis Pathway
To provide biological context, the following diagram illustrates the de novo pyrimidine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA and is a key target in drug development.[12]
Caption: De Novo Pyrimidine Biosynthesis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. asianpubs.org [asianpubs.org]
- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. article.sapub.org [article.sapub.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of pyrimidine (B1678525) hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.
Introduction
Pyrimidine is a fundamental heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. As a core structure in numerous biologically significant molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and synthetic drugs, the detailed spectroscopic analysis of its derivatives is of paramount importance. Pyrimidine hydrochloride, as a salt, exhibits distinct spectral characteristics compared to its neutral counterpart due to the protonation of one or both nitrogen atoms, which significantly influences the electron density distribution within the aromatic ring. This guide presents a summary of expected ¹H and ¹³C NMR spectral data for this compound in commonly used deuterated solvents, namely Deuterium (B1214612) Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), alongside detailed experimental protocols for data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
Protonation of the pyrimidine ring leads to a general downfield shift (increase in ppm) of all proton and carbon signals due to the deshielding effect of the positive charge. The data presented below is based on the known spectra of neutral pyrimidine and the anticipated effects of protonation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-2 | > 9.3 | > 9.3 | singlet | - |
| H-4, H-6 | > 8.8 | > 8.8 | doublet | J₄,₅ = J₆,₅ ≈ 5-6 Hz |
| H-5 | > 7.5 | > 7.5 | triplet | J₅,₄ = J₅,₆ ≈ 5-6 Hz |
Note: The exact chemical shifts can be influenced by concentration and the specific counter-ion.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display three signals for the three distinct carbon environments in the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-2 | > 158 | > 158 |
| C-4, C-6 | > 157 | > 157 |
| C-5 | > 122 | > 122 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of samples and the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆) to the vial.
-
Dissolution: Vortex or gently shake the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool or a syringe filter to prevent it from entering the NMR tube.
-
Referencing (for D₂O): For samples in D₂O, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) should be added for accurate chemical shift calibration. For DMSO-d₆, the residual solvent peak can be used as an internal reference.[1]
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
Sample Insertion: The NMR tube is placed in a spinner turbine, and its depth is adjusted using a sample gauge. The sample is then inserted into the magnet.
-
Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized by "shimming" on the sample to obtain sharp, symmetrical peaks.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment is standard.
-
Spectral Width: A spectral width of about 200-220 ppm is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Visualization of NMR Data Interpretation
The following diagrams illustrate the logical workflow for NMR data acquisition and the expected signaling pathways (J-coupling) in the this compound molecule.
References
An In-Depth Technical Guide to the FTIR Analysis of Pyrimidine Hydrochloride Vibrational Modes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of pyrimidine (B1678525) hydrochloride. It details the characteristic vibrational modes, offers a standardized experimental protocol, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the characterization of pyrimidine-based compounds.
Introduction to the Vibrational Spectroscopy of Pyrimidine Hydrochloride
Pyrimidine and its derivatives are fundamental heterocyclic compounds integral to the structure of nucleic acids and numerous pharmacologically active molecules.[1][2] The addition of hydrochloride to the pyrimidine ring results in its protonation, leading to significant changes in its vibrational spectrum compared to the neutral molecule. FTIR spectroscopy is a powerful, non-destructive technique for elucidating the structural features of these molecules by identifying their characteristic vibrational modes.[1][2]
Protonation of a nitrogen atom in the pyrimidine ring by the hydrogen from hydrogen chloride (HCl) leads to the formation of an N-H bond. This results in the appearance of distinct N-H stretching, in-plane bending, and out-of-plane bending vibrations in the FTIR spectrum.[3] These modes, along with shifts in the ring vibrations, provide a clear spectral signature for the hydrochloride salt.
Vibrational Modes of this compound Derivatives
The vibrational assignments for this compound derivatives are complex due to the coupling of various vibrational modes. The following table summarizes the key vibrational modes observed in the FTIR spectrum of a substituted this compound, specifically 2-hydroxy-4-methyl this compound.[3] These assignments can serve as a reference for the analysis of other this compound compounds.
Table 1: Summary of Key FTIR Vibrational Modes for 2-Hydroxy-4-Methyl this compound [3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3154 | - | N-H Stretching |
| 3038 | - | C-H Stretching |
| 3010 | - | C-H Stretching |
| 1650 | - | N-H In-plane Bending |
| 1581 | - | C-C Stretching |
| 1556 | - | C-C Stretching |
| 1523 | Medium Strong | Ring Stretching |
| 1426 | Strong | Ring Stretching |
| 1250 | - | C-O-H Stretching |
| 1190 | - | C-CH₃ Stretching |
| 1158 | - | C-H Out-of-plane Bending |
| 919 | - | C-C In-plane Bending |
| 837 | - | C-H In-plane Bending |
| 761 | - | Ring Breathing |
| 611 | - | C-C Out-of-plane Bending |
| 611 | - | N-H Out-of-plane Bending |
| 588 | Strong | C-OH In-plane Bending |
Note: The intensities were not fully specified in the source material.
Experimental Protocol for FTIR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible FTIR spectra. The following protocol outlines the Nujol mull and KBr pellet methods, which are common techniques for the analysis of solid samples like this compound.
Sample Preparation: Nujol Mull Technique[4]
-
Sample Grinding: In an agate mortar, grind a small amount (2-5 mg) of the this compound sample to a fine powder.
-
Mull Creation: Add one to two drops of Nujol (mineral oil) to the powdered sample.
-
Mixing: Continue grinding the mixture until a uniform, thick paste (mull) is formed. The consistency should be similar to that of toothpaste.
-
Sample Application: Apply a thin, even layer of the mull onto a KBr or NaCl salt plate.
-
Assembly: Place a second salt plate on top of the first, gently spreading the mull into a thin film between the plates.
-
Analysis: Mount the assembled plates in the spectrometer's sample holder for analysis.
Sample Preparation: KBr Pellet Technique
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mixing: Thoroughly mix the sample and KBr in an agate mortar by grinding them together.
-
Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.
Instrumental Parameters
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded prior to sample analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis processes for the FTIR characterization of this compound.
Caption: Experimental Workflow for FTIR Analysis of this compound.
Caption: Logical Relationships in Vibrational Mode Assignment.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. The protonation of the pyrimidine ring provides a distinct spectral signature, particularly the emergence of N-H vibrational modes. By following a standardized experimental protocol and utilizing the vibrational assignments detailed in this guide, researchers can confidently identify and characterize this compound and its derivatives. This information is critical for quality control, reaction monitoring, and the overall drug development process.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of pyrimidine (B1678525) hydrochloride. Due to a lack of extensive published data on the unsubstituted pyrimidine hydrochloride, this guide leverages comparative data from substituted pyrimidine derivatives and analogous heterocyclic compounds to provide insights into its expected thermal behavior.
Thermal Stability Analysis
Thermal stability is a critical parameter for assessing the shelf-life, handling, and processing conditions of chemical compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining the thermal properties of a substance.
| Compound Code | Substituents | Decomposition Range (°C) | Percentage Weight Loss (%) |
| SNO-1 | Varied Aromatic Groups | 150-700 | 97.96 |
| SNO-2 | Varied Aromatic Groups | 170-550 | 90.69 |
| SNO-3 | Varied Aromatic Groups | 165-480 | 59.86 |
| SNO-9 | 3,4-dichloro | 100-500 | 75.37 |
| SNO-10 | 3-chloro, 4-fluoro | Not Specified | Not Specified |
| SSN-1 | Varied Aromatic Groups | 188-621 | 99.74 |
| SSN-2 | Unsubstituted Phenyl | 280-792 | 98.75 |
| SSN-3 | Varied Aromatic Groups | 255-824 | 98.80 |
| SNS-4 | Varied Aromatic Groups | 100-200 | 97.24 |
| SNS-5 | Varied Aromatic Groups | 83-161 | 97.50 |
Data sourced from a study on novel pyrimidine derivatives.[1][2]
The data indicates that the decomposition of pyrimidine derivatives can occur over a broad range of temperatures, with some compounds showing initial weight loss at temperatures as low as 83°C, while others remain stable up to 280°C.[1][2] The nature of the substituents significantly impacts thermal stability.
Experimental Protocols for Thermal Analysis
The following are generalized experimental protocols for TGA and DSC based on methodologies reported for the analysis of pyrimidine derivatives and other pharmaceutical compounds.[1][2][3]
Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, typically 10°C/min, is applied.
-
Temperature Range: The analysis is typically run from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss (from the derivative thermogravimetric, DTG, curve) are determined.
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting points, phase transitions, and decomposition events.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate.
-
Heating Rate: A linear heating rate, typically 5-10°C/min, is applied.
-
Temperature Range: The temperature range should encompass the expected melting and decomposition temperatures.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by the direction of the peaks.
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.
Decomposition Pathway
The precise thermal decomposition products of this compound are not well-documented. However, by analogy to other heterocyclic hydrochloride salts such as pyridine (B92270) hydrochloride and imidazole-based ionic liquids, a plausible decomposition pathway can be proposed. The primary decomposition is expected to involve the loss of hydrogen chloride (HCl), followed by the breakdown of the pyrimidine ring.
-
Dehydrochlorination: Upon heating, this compound is likely to decompose, releasing hydrogen chloride gas and forming pyrimidine. This is a common decomposition pathway for hydrochloride salts of nitrogen-containing heterocycles.
-
Ring Scission and Fragmentation: Following the loss of HCl, the pyrimidine ring itself will undergo thermal decomposition at higher temperatures. The fragmentation pattern would likely involve the breaking of C-N and C-C bonds within the ring, leading to the formation of smaller, volatile nitrogen-containing compounds, hydrocarbons, and nitriles.
Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Evolved Gas Analysis (EGA) coupled with mass spectrometry or FTIR spectroscopy would be required to definitively identify the decomposition products.[4][5][6][7][8][9][10][11]
Visualizations
Caption: Proposed Thermal Decomposition Pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound, primarily through comparative analysis and analogy to related compounds. The presented data on substituted pyrimidine derivatives offers a useful reference for estimating the thermal behavior of the parent compound. The detailed experimental protocols for TGA and DSC provide a clear methodology for researchers to conduct their own thermal analyses. The proposed decomposition pathway, while theoretical, offers a logical starting point for further investigation into the decomposition products of this compound. For definitive characterization, it is recommended to perform detailed thermal analysis coupled with evolved gas analysis techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 6. Evolved gas analysis - Wikipedia [en.wikipedia.org]
- 7. Request Rejected [emsl.pnnl.gov]
- 8. filab.fr [filab.fr]
- 9. api.pageplace.de [api.pageplace.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Quantum Chemical Blueprint: An In-Depth Technical Guide to Pyrimidine Hydrochloride Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the quantum chemical calculations for pyrimidine (B1678525) hydrochloride. It is designed to serve as a foundational resource for researchers in computational chemistry, drug discovery, and materials science, offering detailed methodologies and data interpretation for the theoretical analysis of this important heterocyclic compound. Pyrimidine and its derivatives are core scaffolds in numerous pharmaceuticals, and understanding their electronic structure and properties through computational methods is crucial for rational drug design.
Introduction to Pyrimidine Hydrochloride
Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is of immense biological importance.[1] The protonation of one of the nitrogen atoms to form this compound alters its electronic properties, solubility, and reactivity, making it a subject of interest in medicinal chemistry and crystal engineering. Quantum chemical calculations provide a powerful lens to investigate these changes at the molecular level.
This document outlines the theoretical framework and practical application of computational methods to elucidate the geometric, vibrational, and electronic properties of this compound.
Computational Methodologies
The theoretical investigation of this compound relies on established quantum chemical methods. The two primary approaches discussed here are Hartree-Fock (HF) theory and Density Functional Theory (DFT), as they offer a balance between accuracy and computational cost for molecules of this size.[2][3][4]
Theoretical Framework
Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[4][5] It is a foundational method but does not fully account for electron correlation, which can affect the accuracy of the results.
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is based on the principle that the energy of the system can be determined from its electron density. DFT includes some measure of electron correlation at a lower computational cost than traditional correlated ab initio methods, making it a popular choice for molecular calculations.[2][6] A common functional used for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
Basis Sets
The choice of basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For this compound, a Pople-style basis set such as 6-311++G(d,p) is often a good choice. This notation indicates:
-
6-311G: A triple-zeta valence basis set.
-
++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are important for describing anions and non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes.
A logical workflow for a typical computational study is outlined in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
Biological activities of pyrimidine hydrochloride derivatives
An In-depth Technical Guide on the Biological Activities of Pyrimidine (B1678525) Hydrochloride Derivatives
Introduction
Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a fundamental core in numerous biologically active molecules.[1][2][3] Its derivatives are of paramount interest in medicinal chemistry because the pyrimidine nucleus is a constituent of nucleic acids (cytosine, thymine, and uracil) and various vitamins like thiamine.[4][5][6] This structural significance has made pyrimidine derivatives a privileged scaffold for designing novel therapeutic agents.[7][8] Researchers have extensively synthesized and evaluated a vast library of these compounds, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and diuretic effects.[1][9][10] This guide provides a technical overview of the principal biological activities of pyrimidine hydrochloride derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Anticancer Activity
Pyrimidine derivatives are prominent in oncology research, with many compounds demonstrating potent antiproliferative and cytotoxic effects against various cancer cell lines.[5][7][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell growth and survival, such as protein kinases.[12][13]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and metastasis.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).[14][15] EGFR is often overexpressed or mutated in various cancers, including non-small-cell lung cancer, leading to uncontrolled cell growth.[15] These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.[14]
-
Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in many tumors, making them attractive therapeutic targets.[12][16] Certain pyrimidine-based molecules have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[16][17]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Genetic alterations in FGFRs are implicated in the pathogenesis of various cancers, particularly bladder cancer.[18] Structure-activity relationship (SAR) studies have led to the development of pyrimidine derivatives that potently and selectively inhibit FGFR3, inducing tumor regression in preclinical models.[18]
-
Other Kinase Targets: The versatility of the pyrimidine scaffold allows for its adaptation to target a wide array of other kinases, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and polo-likekinase 4 (PLK4), highlighting its broad applicability in cancer therapy.[5][13][19]
Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected pyrimidine derivatives against various human cancer cell lines.
| Compound Class/Derivative | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | Antitumor | MCF-7 (Breast) | 1.25 - 6.75 | [11] |
| Pyrazolo[1,5-a]pyrimidine Derivative | Antitumor | HepG2 (Liver), MCF-7 (Breast), HCL 116 (Colon) | Potent Activity | [11] |
| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one | Lck Kinase Inhibition | Various Colon Cancer Lines | 0.24 - 1.26 (GI₅₀) | [5] |
| Aminopyrimidine Derivative (2a) | Antiproliferative | Various Cancer Lines | 5 - 8 (at 48h) | [20] |
| Pyrimidine-sulfonamide Hybrid (3a) | Antiproliferative | HCT-116 (Colon) | 5.66 | [19] |
| Pyrido[2,3-d]pyrimidine (PD180970) | Bcr-Abl Kinase Inhibition | K562 (Leukemia) | 0.17 | [13] |
| Imidazole-pyrimidine-sulfonamide Hybrid (88) | EGFR/HER2 Inhibition | EGFR-T790M Mutant | 0.049 mg/mL | [21] |
| Pteridin-7(8H)-one-sulfonamide hybrid (55) | Antiproliferative | HCT-116, HeLa, MDA-MB-231, HT-29 | 0.39 - 2.53 | [19] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.
Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.
Visualization: EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrimidine-based anticancer agents.
Caption: Simplified EGFR signaling pathway inhibited by pyrimidine derivatives.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[6][9][10] Their structural analogy to nucleic acid bases allows them to interfere with essential microbial metabolic pathways.
Spectrum of Activity
Numerous studies have reported the synthesis of pyrimidine derivatives with potent antibacterial and antifungal properties.[22] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus flavus.[22][23] The antimicrobial effect is often influenced by the nature and position of substituents on the pyrimidine ring, a key focus of SAR studies.[24]
Data on Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative pyrimidine compounds against various microorganisms.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine derivative 3a | Staphylococcus aureus | 6.25 | [22] |
| Pyrimidine derivative 3b | Bacillus subtilis | 6.25 | [22] |
| Pyrimidine derivative 4a | Escherichia coli | 12.5 | [22] |
| Pyrimidine derivative 4c | Candida albicans | 12.5 | [22] |
| Pyrimidine derivative 9c | Aspergillus flavus | 6.25 | [22] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a this compound derivative against a specific bacterial or fungal strain.
Materials:
-
Bacterial/fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth, no drug) and negative control (no growth, no inoculum) wells
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the stock drug solution to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well. This creates a gradient of drug concentrations.
-
Inoculation: Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well.
-
Controls: Prepare a positive control well containing broth and inoculum but no drug, and a negative control well with broth only.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualization: Antimicrobial Screening Workflow
This diagram outlines the typical workflow for screening pyrimidine derivatives for antimicrobial activity.
Caption: General experimental workflow for antimicrobial drug discovery.
Other Significant Biological Activities
Beyond anticancer and antimicrobial applications, the pyrimidine scaffold is integral to compounds with various other therapeutic properties.[4][9]
Anti-inflammatory Activity
Certain pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[3][25] For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to be strong inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[25] The IC₅₀ values for some of these compounds against COX-2 are comparable to the standard drug celecoxib.[25]
Antiviral and Anti-HIV Activity
The structural similarity of pyrimidines to nucleosides has led to their development as antiviral agents.[1][26] Marketed drugs like Zidovudine (an anti-HIV agent) contain a pyrimidine core.[7] Their mechanism often involves the inhibition of viral enzymes like reverse transcriptase, which is essential for viral replication.[7]
Diuretic Activity
Several novel 1,6-dihydropyrimidine derivatives have been synthesized and evaluated for in vivo diuretic activity.[8][27] Some compounds, particularly those derived from chalcones and thiourea, have shown diuretic properties greater than the standard drug acetazolamide, suggesting their potential in managing hypertension.[27]
Data on Other Activities
| Compound Class/Derivative | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |
| Pyrano[2,3-d]pyrimidine (Comp. 5 & 6) | Anti-inflammatory | COX-2 Inhibition | 0.04 µmol | [25] |
| Polysubstituted Pyrimidine (Comp. 32) | Anti-inflammatory | PGE₂ Generation | 0.003 µM | [25] |
| Pyrido[2,3-d]pyrimidine (HAA-09) | Antiviral (Influenza) | Influenza A Polymerase | 0.06 µM | [21] |
| Pyrimidine-Diamine Derivative (Comp. 18) | Cholinesterase Inhibition | eqBChE | 84% inhibition at 9 µM | [28] |
Experimental Protocol: COX-2 Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which converts arachidonic acid to prostaglandin (B15479496) H2.
Objective: To determine the IC₅₀ of a pyrimidine derivative for COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
Pyrimidine derivative
-
96-well plate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and varying concentrations of the pyrimidine derivative. Include a positive control (no inhibitor) and a negative control (inhibitor control, e.g., celecoxib).
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction and Detection: Incubate for a specified time (e.g., 10 minutes) at 37°C. The production of prostaglandin is measured using a probe that generates a colorimetric or fluorescent signal.
-
Measurement: Stop the reaction and read the absorbance or fluorescence using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualization: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the logical process of conducting a Structure-Activity Relationship study to optimize a lead compound.
Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.
Conclusion
This compound derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their inherent structural similarity to endogenous nucleobases provides a strategic advantage in the design of molecules that can interact with a wide array of biological targets. The extensive research highlighted in this guide demonstrates their proven and potential efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The continued exploration of this scaffold, guided by systematic structure-activity relationship studies and mechanistic investigations, holds immense promise for the development of novel and more effective therapeutics to address a multitude of diseases.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ijrpr.com [ijrpr.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
- 12. mdpi.com [mdpi.com]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jrasb.com [jrasb.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 26. juniperpublishers.com [juniperpublishers.com]
- 27. tandfonline.com [tandfonline.com]
- 28. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a highly valued structural motif in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its prevalence is largely due to its ability to mimic the adenine (B156593) ring of ATP, enabling competitive inhibition at the catalytic site of a wide range of kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.[2][3]
2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a versatile and reactive building block for the synthesis of diverse pyrimidine-based kinase inhibitors.[1][2] Its electrophilic chloromethyl group readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles, such as amines, phenols, and thiols.[1][4] This reactivity provides a modular and efficient route to construct libraries of potential kinase inhibitors.[1]
These application notes provide detailed protocols for the synthesis of key kinase inhibitor scaffolds—anilinopyrimidines and pyrazolopyrimidines—using 2-(chloromethyl)pyrimidine hydrochloride. Additionally, representative data on the biological activity of pyrimidine-based inhibitors and relevant signaling pathway diagrams are presented to guide researchers in the design and synthesis of novel therapeutic agents.
Data Presentation: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of several representative kinase inhibitors that feature a substituted pyrimidine core. While not all of these compounds are synthesized directly from 2-(chloromethyl)this compound, they exemplify the potency and diversity of kinase inhibitors that can be achieved using a pyrimidine scaffold.
| Compound Class | Inhibitor Example | Target Kinase(s) | IC50 (nM) |
| Dianilinopyrimidine | Gefitinib | EGFR | 2-37 |
| Dianilinopyrimidine | Erlotinib | EGFR | 2 |
| Aminopyrimidine | Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-1000 |
| Fused Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 |
| Fused Pyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 |
| Pyrazolopyrimidine | Ribociclib | CDK4/6 | 10/39 |
Table 1: Biological activity of representative pyrimidine-based kinase inhibitors against various kinase targets. The IC50 values demonstrate the high degree of potency that can be achieved with these scaffolds.[1]
Experimental Protocols
The following protocols describe generalized methods for the synthesis of anilinopyrimidine and pyrazolopyrimidine scaffolds, which are common cores for a variety of kinase inhibitors.[1] It should be noted that reaction optimization, including temperature, reaction time, and choice of base and solvent, may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-((Pyrimidin-2-yl)methyl)aniline Derivatives
This protocol details the N-alkylation of substituted anilines with 2-(chloromethyl)this compound to form the anilinopyrimidine core.[1][5]
Materials:
-
Substituted aniline (B41778) (1.0 eq)
-
2-(Chloromethyl)this compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 2.5 eq).
-
Add 2-(chloromethyl)this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60 °C to accelerate the process.[1][5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((pyrimidin-2-yl)methyl)aniline derivative.[1]
Protocol 2: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
This two-step protocol describes the synthesis of the pyrazolopyrimidine core, a critical scaffold for another class of kinase inhibitors.[1]
Step 1: N-Alkylation of 3-Aminopyrazole (B16455)
Materials:
-
Substituted 3-aminopyrazole (1.0 eq)
-
2-(Chloromethyl)this compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) or another suitable base
-
Anhydrous acetonitrile (B52724)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend sodium hydride (1.1 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the substituted 3-aminopyrazole (1.0 eq) in anhydrous acetonitrile dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of 2-(chloromethyl)this compound (1.05 eq) in anhydrous acetonitrile.
-
Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the intermediate by column chromatography.[1]
Step 2: Intramolecular Cyclization
Materials:
-
N-((Pyrimidin-2-yl)methyl)-aminopyrazole intermediate from Step 1
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or dichloromethane
Procedure:
-
Add the purified intermediate from Step 1 to polyphosphoric acid.
-
Heat the mixture to 120-140 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final pyrazolo[1,5-a]pyrimidine product by column chromatography or recrystallization.[1]
Visualizations
Experimental Workflows
Signaling Pathway
Anilinopyrimidine derivatives are found in numerous approved kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in solid tumors.[1]
Conclusion
2-(Chloromethyl)this compound is a highly useful and versatile building block for the synthesis of kinase inhibitors.[1] Its straightforward reactivity allows for the efficient construction of diverse libraries of compounds based on privileged scaffolds such as anilinopyrimidines and pyrazolopyrimidines. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors targeting a range of signaling pathways implicated in human disease.
References
Protocol for N-alkylation of Pyrimidine Hydrochloride: A Detailed Application Note for Researchers
Introduction
N-alkylation of the pyrimidine (B1678525) core is a fundamental synthetic transformation in medicinal chemistry and drug development. The introduction of alkyl groups onto the pyrimidine ring can significantly modulate the pharmacological properties of the resulting molecules, influencing their potency, selectivity, and pharmacokinetic profiles. Pyrimidine hydrochloride, a common salt form of the parent heterocycle, presents a unique starting point for such modifications. This application note provides a detailed protocol for the N-alkylation of this compound, targeting researchers, scientists, and professionals in drug development. The protocol addresses the crucial step of in-situ neutralization of the hydrochloride salt, a prerequisite for successful N-alkylation.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom(s) of the pyrimidine ring act as nucleophiles, attacking an electrophilic alkylating agent, typically an alkyl halide. However, in its hydrochloride salt form, the pyrimidine ring is protonated, rendering the nitrogen atoms non-nucleophilic. Therefore, a key step in this protocol is the deprotonation of the this compound using a suitable base to generate the free pyrimidine base in situ. This free base can then readily participate in the N-alkylation reaction. The choice of base, solvent, and reaction conditions is critical to ensure efficient deprotonation and subsequent alkylation while minimizing potential side reactions.
Data Presentation: N-Alkylation of Pyrimidine Derivatives
The following tables summarize quantitative data from various studies on the N-alkylation of pyrimidine and its derivatives, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: N-Alkylation of Uracil (B121893) Derivatives with a Heterogeneous Catalyst [1][2][3]
| Alkylating Agent | Pyrimidine Substrate | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Bromo-ethylacetate | Uracil | AS@HTC | Acetonitrile (B52724) | 12 | 80 | 80-90 |
| Propargyl bromide | Uracil | AS@HTC | Acetonitrile | 12 | 80 | 80-90 |
AS@HTC: Ammonium sulfate (B86663) coated Hydro-Thermal-Carbone
Table 2: N-Alkylation of Pyrimidine Derivatives with Various Bases [1][4][5]
| Alkylating Agent | Pyrimidine Substrate | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Benzyl (B1604629) halides | 1,3-Dibenzoyluracils | K₂CO₃ | DMF | 24 | 25 | 52-84 |
| Allyl halides | 1,3-Dibenzoyluracils | K₂CO₃ | DMF | 24 | 25 | 52-84 |
| Phenacyl type halides | 1,3-Dibenzoyluracils | K₂CO₃ | DMF | 24 | 25 | 52-84 |
| Various alkyl halides | N1-substituted pyrimidines | Cs₂CO₃ | MeCN | - | Room Temp. | Good to Excellent |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | 16 | Reflux | 80 |
Experimental Protocols
This section provides detailed methodologies for the N-alkylation of this compound. Two representative protocols are presented: a general method using a common inorganic base and a method employing a heterogeneous catalyst for potentially simpler work-up.
Protocol 1: General N-alkylation of this compound using Potassium Carbonate
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or appropriate setup for controlled temperature
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF or MeCN to dissolve the starting material. Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for a period of 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure N-alkylated pyrimidine.
Protocol 2: N-alkylation of Pyrimidine using a Heterogeneous Catalyst (Adapted for Hydrochloride Salt)
This protocol is adapted from a method for N1-alkylation of uracil derivatives and can be applied to this compound with an initial neutralization step.[3]
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-protic base
-
Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst
-
Hexamethyldisilazane (HMDS)
-
Anhydrous acetonitrile (MeCN)
-
Alkylating agent (e.g., bromo-ethylacetate, propargyl bromide)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Standard laboratory glassware for reflux, filtration, and chromatography
Procedure:
-
Neutralization: In a round-bottom flask, suspend this compound (1.00 mmol) in anhydrous acetonitrile. Add anhydrous potassium carbonate (1.1 eq.) and stir at room temperature for 30 minutes to generate the free pyrimidine base.
-
Silylation (First Step): To the mixture, add AS@HTC catalyst (50 mg) and HMDS (1.5 mL). Heat the mixture under reflux for 2 hours.
-
Alkylation (Second Step): After cooling, dissolve the resulting mixture in 2.5 mL of anhydrous acetonitrile. Add 2 equivalents of the alkylating agent.
-
Reaction: Stir the reaction mixture for 12 hours at 80 °C.
-
Workup: Upon completion, filter the reaction mixture and evaporate the solvent to dryness.
-
Purification: Purify the crude product by column chromatography over silica gel using an appropriate eluent system (e.g., CH₂Cl₂/MeOH, 9.6/0.4) to yield the N1-alkylated pyrimidine.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Key factors influencing the outcome of the N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Caesium carbonate promoted regioselective O -functionalization of 4,6-diphenylpyrimidin-2(1 H )-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00773A [pubs.rsc.org]
The Pivotal Role of Pyrimidine Hydrochloride in the Synthesis of Next-Generation EGFR Inhibitors: A Detailed Guide for Researchers
For Immediate Release
[City, State] – December 21, 2025 – In the relentless pursuit of more effective cancer therapeutics, the strategic synthesis of targeted inhibitors remains a cornerstone of drug discovery. The pyrimidine (B1678525) scaffold, a privileged structure in medicinal chemistry, is central to the development of numerous Epidermal Growth Factor Receptor (EGFR) inhibitors. This application note provides detailed protocols and quantitative data on the utilization of pyrimidine hydrochloride derivatives in the synthesis of potent EGFR inhibitors, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development.
The pyrimidine nucleus is a fundamental heterocyclic motif found in a multitude of clinically approved drugs, including several key EGFR tyrosine kinase inhibitors (TKIs).[1][2] Its inherent drug-like properties and synthetic tractability have established it as a critical building block in the design of molecules that target the ATP-binding site of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[3][4] This document will focus on the practical application of this compound salts as versatile starting materials and intermediates in the construction of these complex inhibitors.
EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[5] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell growth and division.[4] In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled tumor growth.
EGFR inhibitors, particularly those built upon a pyrimidine core, are designed to compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.[6]
Synthetic Application of this compound in Building Quinazoline-Based EGFR Inhibitors
A prominent class of EGFR inhibitors, including the FDA-approved drugs Gefitinib and Erlotinib, features a 4-anilinoquinazoline (B1210976) core. The quinazoline (B50416) ring system is, in essence, a fused pyrimidine and benzene (B151609) ring. A key synthetic strategy involves the construction of this quinazoline scaffold from pyrimidine precursors.
The following sections detail a generalized experimental workflow for the synthesis of a 4-anilinoquinazoline EGFR inhibitor, starting from a 2-aminopyrimidine (B69317) derivative, which can be prepared from a corresponding this compound.
Experimental Protocols
Protocol 1: Synthesis of a Quinazolinone Intermediate from a 2-Aminopyrimidine Derivative
This protocol outlines a common method for constructing the quinazoline ring from a pyrimidine starting material.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminopyrimidine derivative (1.0 eq.) and an appropriate α-ketoester (1.1 eq.) in a high-boiling point solvent such as diphenyl ether.
-
Reaction Conditions: Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours. The reaction progresses through a condensation and subsequent oxidative rearrangement to form the quinazolinone ring system.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane (B92381) to precipitate the product. The solid is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the quinazolinone derivative.
Protocol 2: Synthesis of a 4-Chloroquinazoline Intermediate
The quinazolinone is converted to a more reactive 4-chloroquinazoline, which is a key intermediate for introducing the aniline (B41778) moiety.
-
Reaction Setup: Suspend the quinazolinone derivative (1.0 eq.) in an excess of thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of acidic gases.
-
Work-up and Purification: After the reaction is complete, excess thionyl chloride or phosphorus oxychloride is carefully removed under reduced pressure. The residue is then triturated with a cold, inert solvent like diethyl ether or hexane to afford the crude 4-chloroquinazoline, which can be used in the next step without further purification or can be recrystallized if necessary.
Protocol 3: Synthesis of the Final 4-Anilinoquinazoline EGFR Inhibitor
This final step involves the nucleophilic aromatic substitution of the chlorine atom with a substituted aniline.
-
Reaction Setup: In a suitable solvent such as isopropanol (B130326) or acetonitrile, dissolve the 4-chloroquinazoline intermediate (1.0 eq.) and the desired substituted aniline (1.1 eq.).
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product, often the hydrochloride salt, is collected by filtration. The product can be further purified by recrystallization from an appropriate solvent system to yield the final 4-anilinoquinazoline EGFR inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activities of several pyrimidine-based EGFR inhibitors against various cancer cell lines.
| Compound ID | Scaffold | Target Cell Line | IC₅₀ (nM) | Reference |
| Gefitinib | 4-Anilinoquinazoline | H1975 | 1230 | [1] |
| Erlotinib | 4-Anilinoquinazoline | A549 | ~2000 | [7] |
| Compound 19g | 2-Methyl-4-anilinoquinazoline | H1975 | 110 | [1] |
| Compound 19h | 4-Anilinoquinazoline-2-nitroimidazole | A549 | <1000 | [8] |
| Compound 6d | Quinazolin-4(3H)-one | NCI-H460 | 789 | [2] |
IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth.
Logical Relationship of this compound to Final Inhibitor
The versatility of this compound lies in its ability to be readily converted into various functionalized pyrimidine derivatives, which then serve as the foundational building blocks for more complex heterocyclic systems like quinazolines.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of EGFR inhibitors. The protocols and data presented herein demonstrate a clear and efficient pathway for the construction of the clinically relevant 4-anilinoquinazoline scaffold from simple pyrimidine precursors. This strategic approach allows for the modular synthesis of diverse libraries of potential EGFR inhibitors, facilitating the exploration of structure-activity relationships and the development of next-generation targeted cancer therapies. The continued exploration of novel synthetic routes starting from versatile building blocks like this compound will undoubtedly accelerate the discovery of more potent and selective EGFR inhibitors to combat cancer.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcat.com [ijpcat.com]
- 6. Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Pyrimidine Hydrochloride in the Synthesis of Nucleoside Analogues: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Nucleoside analogues, which mimic natural nucleosides, are a cornerstone of antiviral and anticancer therapies. Their mechanism of action often involves the inhibition of key enzymes in nucleic acid synthesis or their incorporation into DNA or RNA, leading to chain termination or dysfunction. While various synthetic routes to nucleoside analogues exist, the use of pyrimidine hydrochloride presents a versatile entry point for the synthesis of diverse pyrimidine-based compounds, which can subsequently be utilized in the synthesis of novel nucleoside analogues.
This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of precursors for nucleoside analogues and other biologically active pyrimidine compounds.
Data Presentation: Biological Activity of Pyrimidine Nucleoside Analogues
The following table summarizes the biological activity of selected pyrimidine nucleoside analogues, highlighting their potential as therapeutic agents.
| Compound ID | Target Cell Line/Virus | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| XYZ-I-73 | MiaPaCa-2 (Pancreatic Cancer) | 3.6 ± 0.4 | Gemcitabine HCl | 24.2 ± 1.3 |
| XYZ-I-73 | MiaPaCa-2 (Pancreatic Cancer) | 3.6 ± 0.4 | 5-Fluorouracil | 13.2 ± 1.1 |
| XYZ-I-71 | MiaPaCa-2 (Pancreatic Cancer) | 12.3 ± 1.7 | Gemcitabine HCl | 24.2 ± 1.3 |
| 1-[(2-hydroxyethoxy)methyl]-5-fluorouracil | Escherichia coli K-12 | 1.2 | - | - |
| 23a | Influenza Virus (MDCK cells) | 49 ± 38 | 2'-fluoro-2'-deoxyuridine | Inactive |
Experimental Protocols
Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives from 2-(Chloromethyl)pyrimidine (B1313406) Hydrochloride
This protocol details the synthesis of 2-substituted pyrimidine derivatives through nucleophilic substitution on 2-(chloromethyl)this compound. These derivatives can serve as precursors for more complex molecules.
Materials:
-
2-(Chloromethyl)this compound
-
Substituted aniline (B41778)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)this compound (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Protocol 2: General Vorbrüggen Glycosylation for Nucleoside Analogue Synthesis
While direct glycosylation of this compound is not a standard method, the pyrimidine derivatives synthesized from it can be used in the well-established Vorbrüggen reaction. This protocol outlines the general procedure.[1][2]
Materials:
-
Persilylated pyrimidine base (prepared from the corresponding pyrimidine derivative)
-
Protected 1-O-acetyl- or 1-chloro-ribose (or deoxyribose) derivative
-
Lewis Acid catalyst (e.g., SnCl₄, TMSOTf)
-
Anhydrous acetonitrile (B52724) or 1,2-dichloroethane (B1671644)
Procedure:
-
Silylation of the Pyrimidine Base:
-
To a suspension of the pyrimidine base in an anhydrous solvent (e.g., hexamethyldisilazane (B44280) (HMDS) or acetonitrile), add a silylating agent (e.g., trimethylsilyl (B98337) chloride (TMSCl) and HMDS, or N,O-bis(trimethylsilyl)acetamide (BSA)).
-
Heat the mixture under reflux until a clear solution is obtained, indicating complete silylation.
-
Remove the excess silylating agent and solvent under vacuum.
-
-
Glycosylation Reaction:
-
Dissolve the persilylated pyrimidine base and the protected sugar derivative in anhydrous acetonitrile or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add the Lewis acid catalyst dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
-
Work-up and Deprotection:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the protected nucleoside by column chromatography.
-
Deprotect the hydroxyl and/or base protecting groups using standard procedures (e.g., methanolic ammonia (B1221849) for acyl groups) to yield the final nucleoside analogue.
-
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrimidine (B1678525) hydrochloride derivatives. The pyrimidine scaffold is a crucial heterocyclic motif in numerous pharmaceuticals, and its functionalization through cross-coupling reactions is a cornerstone of modern drug discovery.[1] This document details methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering guidance on reagent selection, reaction optimization, and execution.
A critical consideration when using pyrimidine hydrochloride salts is the need for an additional equivalent of base to neutralize the hydrochloride before the catalytic cycle can proceed. The protocols outlined below account for this requirement.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[2] For chloropyrimidines, which are often less reactive than their bromo or iodo counterparts, the selection of an appropriate catalyst and ligand system is crucial for achieving high yields.[2][3]
General Reaction Scheme:
(where Ar is a pyrimidine ring)
Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Pyrimidine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 71 | N/A |
| 2 | 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 | Good to Excellent | [2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine (B141910) Hydrochloride
-
Reagent Preparation : To a dry Schlenk flask, add 2-chlorothis compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv. - 1.0 equiv. to neutralize HCl and 2.0 equiv. for the reaction).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., toluene and water, 4:1 v/v) via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a halide and a terminal alkyne, proving invaluable for synthesizing alkynylpyrimidines.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6]
General Reaction Scheme:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. [7]This reaction is instrumental in synthesizing N-arylpyrimidin-2-amines, which are prevalent in many biologically active compounds. [8]
General Reaction Scheme:
(where Ar is a pyrimidine ring)
Data Presentation: Optimized Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aryl-substituted aminopyrimidine | Aryl bromide | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | [8] |
| 2 | Aryl halide | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Bulky phosphine (B1218219) (2-4) | NaOt-Bu | Toluene/Dioxane | 80-110 | Good | N/A |
| 3 | Aryl bromide | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | Good | [9] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyrimidine (B154816) Hydrochloride
-
Reagent Preparation : In a glovebox or under an inert atmosphere, combine 4-chlorothis compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 2.2 equiv. - 1.0 equiv. to neutralize HCl and 1.2 equiv. for the reaction), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction : Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification : Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. [10]This reaction is a powerful tool for the vinylation of pyrimidine rings.
General Reaction Scheme:
(where Ar is a pyrimidine ring)
Data Presentation: Optimized Reaction Conditions for Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | Good | [10] |
| 2 | Aryl bromide/chloride | Activated Alkene | Pd(OAc)₂ / Ligand | Et₃N / K₂CO₃ | Various | Various | Good | [11] |
| 3 | 2,4-diaminopyrimidine derivative | Alkene | Palladacycle | - | - | MW | 32-94 | [12] |
Experimental Protocol: Heck Reaction of 5-Iodopyrimidine (B189635) Hydrochloride
-
Reagent Preparation : In a reaction vessel, combine 5-iodothis compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., PPh₃, 4 mol%), and the base (e.g., triethylamine, 3.0 equiv. - 1.0 equiv. to neutralize HCl and 2.0 equiv. for the reaction).
-
Solvent Addition : Add a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Diagram: Heck Reaction Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrimidines from Pyrimidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of substituted pyrimidines, focusing on the functionalization of pyrimidine (B1678525) hydrochloride derivatives. While the direct one-pot synthesis of the pyrimidine ring from a simple pyrimidine hydrochloride is not a common transformation, the use of functionalized pyrimidine hydrochlorides, such as 2-(chloromethyl)pyrimidine (B1313406) hydrochloride and various chloropyrimidine derivatives, serves as a versatile and efficient starting point for creating diverse substituted pyrimidines. These methods are particularly relevant for drug discovery and development, where the pyrimidine scaffold is a key pharmacophore.
The primary approach detailed herein involves the nucleophilic substitution of a leaving group (e.g., a chloro group) on the pyrimidine ring in a one-pot fashion. This allows for the introduction of a wide range of substituents, leading to the rapid generation of compound libraries for biological screening.
Section 1: Synthesis of 2-Substituted Pyrimidines from 2-(Chloromethyl)this compound
A common and efficient method for introducing substituents at the 2-position of the pyrimidine ring is through the use of 2-(chloromethyl)this compound. This starting material allows for nucleophilic substitution reactions with various nucleophiles, such as anilines, phenols, and thiophenols, in a one-pot process.
Logical Workflow for Synthesis of 2-Substituted Pyrimidines
Caption: General workflow for the one-pot synthesis of 2-substituted pyrimidines.
Experimental Protocols
Protocol 1.1: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
This protocol describes the N-alkylation of anilines with 2-(chloromethyl)this compound.
Materials:
-
2-(Chloromethyl)this compound (1.0 eq)
-
Substituted aniline (B41778) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)this compound portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Protocol 1.2: Synthesis of 2-((Aryloxy)methyl)pyrimidine Derivatives
This protocol details the synthesis of pyrimidine ether derivatives.
Materials:
-
2-(Chloromethyl)this compound (1.0 eq)
-
Substituted phenol (B47542) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water and brine
Procedure:
-
To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add 2-(chloromethyl)this compound.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Protocol 1.3: Synthesis of 2-((Arylthio)methyl)pyrimidine Derivatives
This protocol outlines the synthesis of pyrimidine thioethers.
Materials:
-
2-(Chloromethyl)this compound (1.0 eq)
-
Substituted thiophenol (1.1 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.2 eq)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature.
-
Add a solution of 2-(chloromethyl)this compound in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 2-substituted pyrimidines from 2-(chloromethyl)this compound.
| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Anilines | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |
| Phenols | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 80-95 |
| Thiophenols | NaOH | Ethanol | Room Temp. | 12-24 | 70-85 |
Section 2: One-Pot Synthesis of Substituted Pyrimidines from Chloropyrimidine Derivatives
Chloropyrimidines are versatile intermediates for the synthesis of highly functionalized pyrimidine derivatives through nucleophilic aromatic substitution (SNAr) reactions. These reactions can often be performed in a one-pot manner to generate complex molecules.
Chemical Transformation Pathway
Caption: One-pot, two-step synthesis of substituted pyrimidines from a chloropyrimidine.
Experimental Protocol
Protocol 2.1: One-Pot, Two-Step Synthesis of 2-Amino-4-(substituted thiosemicarbazido)-6-methoxypyrimidines
This protocol describes the synthesis of novel pyrimidine derivatives with potential biological activity in a one-pot, two-step sequence starting from 2-amino-4-chloro-6-methoxypyrimidine (B129847).[1][2]
Step 1: Synthesis of 2-Amino-4-hydrazinyl-6-methoxypyrimidine
Materials:
-
2-Amino-4-chloro-6-methoxypyrimidine (1.0 eq)
-
Hydrazine hydrate (B1144303) (excess)
-
Ethanol
Procedure:
-
A mixture of 2-amino-4-chloro-6-methoxypyrimidine and hydrazine hydrate in ethanol is refluxed at 80-85°C for 24 hours.[1][2]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated to yield the crude 2-amino-4-hydrazinyl-6-methoxypyrimidine intermediate.[2] This intermediate is used in the next step without further purification.
Step 2: One-Pot Reaction with Phenyl Isothiocyanate Derivatives
Materials:
-
Crude 2-amino-4-hydrazinyl-6-methoxypyrimidine (from Step 1)
-
Substituted phenyl isothiocyanate (1.0 eq)
-
Chloroform
Procedure:
-
The crude intermediate from Step 1 is dissolved in chloroform.
-
The substituted phenyl isothiocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.[1]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the resulting solid is purified by recrystallization to afford the final substituted pyrimidine product.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of a series of 2-amino-6-methoxypyrimidine derivatives.[1]
| Phenyl Isothiocyanate Substituent | Product | Yield (%) |
| 4-chloro | 2-amino-4-(2-(4-chlorophenyl)hydrazinyl-1-carbothioamido)-6-methoxypyrimidine | 85 |
| 4-bromo | 2-amino-4-(2-(4-bromophenyl)hydrazinyl-1-carbothioamido)-6-methoxypyrimidine | 82 |
| 4-methyl | 2-amino-4-(2-(p-tolyl)hydrazinyl-1-carbothioamido)-6-methoxypyrimidine | 88 |
| 4-methoxy | 2-amino-4-(2-(4-methoxyphenyl)hydrazinyl-1-carbothioamido)-6-methoxypyrimidine | 90 |
Conclusion
The one-pot synthesis of substituted pyrimidines from this compound derivatives, particularly chloropyrimidines, offers an efficient and versatile strategy for the generation of diverse molecular libraries. The protocols outlined in this document provide a solid foundation for researchers in medicinal chemistry and drug development to synthesize novel pyrimidine-based compounds for biological evaluation. The methodologies are generally characterized by mild reaction conditions, good to excellent yields, and operational simplicity, making them highly valuable in a research setting.
References
The Versatility of Pyrimidine Hydrochloride: A Building Block for Advanced Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrimidine (B1678525), a fundamental heterocyclic aromatic compound, and its hydrochloride salt, serve as a pivotal scaffold in the discovery and development of novel therapeutic agents. The pyrimidine core is a privileged structure in medicinal chemistry due to its presence in the nucleobases of DNA and RNA, and its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the utilization of pyrimidine hydrochloride and its derivatives as building blocks in the synthesis of targeted therapies, with a focus on kinase inhibitors for oncology and novel antimicrobial agents.
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely owing to its structural similarity to the adenine (B156593) core of ATP, which allows for competitive inhibition at the enzyme's active site.[2] Dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrimidine derivatives have been successfully developed into potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations and overexpression of EGFR are common drivers of tumor growth in several cancers, including non-small cell lung cancer.[1][3][4] Pyrimidine-based EGFR inhibitors function by blocking the downstream signaling pathways that promote cell proliferation and survival.
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation, survival, and metastasis.[1][2][3]
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[5][6][7] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[8][9][10]
Aurora Kinase A (AURKA) is activated by cofactors such as TPX2 and Bora, leading to its autophosphorylation.[8] Activated AURKA then phosphorylates a multitude of downstream substrates, including PLK1 and histone H3, to regulate mitotic entry and progression. Inhibition of AURKA by pyrimidine-based compounds can disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine-based compounds against various cancer cell lines.
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | 4f | MCF-7 (Breast) | 1.629 | [11] |
| Indazol-Pyrimidine | 4i | MCF-7 (Breast) | 1.841 | [11] |
| Indazol-Pyrimidine | 4a | A549 (Lung) | 3.304 | [11] |
| Pyrimidine-Tethered | B-4 | MCF-7 (Breast) | 6.70 | [12] |
| Pyrimidine-Tethered | B-4 | A549 (Lung) | 20.49 | [12] |
| Pyrazolo[3,4-d]pyrimidine | 7 | HT1080 (Fibrosarcoma) | 17.50 | [13] |
| Pyrazolo[3,4-d]pyrimidine | 5 | Hela (Cervical) | 74.8 | [13] |
| Pyrimidine-sulfonamide | 3a | HCT-116 (Colon) | 5.66 | [14] |
| Pyrimidine-sulfonamide | 4a | HCT-116 (Colon) | 9.87 | [14] |
Application in Antimicrobial Agent Synthesis
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected pyrimidine-based compounds.
| Compound Class | Compound | Bacterial/Fungal Strain | MIC (µM/ml) | Reference |
| Pyrimidin-2-amine | 2 | E. coli | 0.91 | [15] |
| Pyrimidin-2-ol | 5 | B. subtilis | 0.96 | [15] |
| Pyrimidin-2-thiol | 10 | P. aeruginosa | 0.77 | [15] |
| Pyrimidin-2-amine | 12 | S. aureus | 0.87 | [15] |
| Pyrimidin-2-thiol | 11 | A. niger | 1.68 | [15] |
| Pyrimidin-2-amine | 12 | C. albicans | 1.73 | [15] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrimidine-based compounds, illustrating the utility of this compound and its derivatives as versatile building blocks.
General Experimental Workflow
The synthesis of functionalized pyrimidines often follows a convergent approach where a substituted pyrimidine core is reacted with various side chains to generate a library of compounds for biological screening.
Protocol 1: Synthesis of an Aurora Kinase Inhibitor Precursor
This protocol describes the synthesis of a key intermediate for a pyrimidine-based Aurora kinase inhibitor.[16][17]
Materials:
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add triethylamine (1.5 eq).
-
To this mixture, add a solution of 3-amino-5-methylpyrazole (1.5 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
Protocol 2: Synthesis of Pyrimidin-2-amine Derivatives as Antimicrobial Agents
This protocol outlines a general procedure for the synthesis of 4,6-disubstituted pyrimidin-2-amine derivatives.[15]
Materials:
-
Substituted chalcone (B49325) (1.0 eq)
-
Guanidine (B92328) hydrochloride (1.0 eq)
-
Sodium hydroxide (B78521)
-
Methanol
Procedure:
-
Dissolve the substituted chalcone in methanol.
-
Add an equimolar amount of guanidine hydrochloride and a methanolic solution of sodium hydroxide.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 4,6-disubstituted pyrimidin-2-amine derivative.
Protocol 3: Synthesis of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione Derivatives
This protocol describes the synthesis of pyrimidine-2-thione derivatives with potential antimicrobial activity.
Materials:
-
Substituted chalcone (0.1 mol)
-
Thiosemicarbazide (B42300) hydrochloride (0.1 mol)
-
Sodium hydroxide
-
Ethanol
Procedure:
-
A mixture of the chalcone derivative and thiosemicarbazide hydrochloride is taken in a reaction flask.
-
An alcoholic solution of sodium hydroxide is added, and the mixture is heated under reflux for 4-5 hours.
-
The excess solvent is removed by distillation.
-
The resulting solid mass is filtered, washed with a small portion of cold water, and dried.
-
The crude product is purified by recrystallization from alcohol to yield the 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivative.
These protocols highlight the versatility of pyrimidine-based building blocks in generating diverse molecular architectures with significant therapeutic potential. The straightforward synthetic routes and the amenability of the pyrimidine core to substitution make it an invaluable tool for medicinal chemists in the quest for novel and effective drugs.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. rupress.org [rupress.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Application of Pyrimidine-Aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of biologically active molecules through the reaction of pyrimidine (B1678525) hydrochloride and its derivatives with substituted anilines. The primary reaction mechanism is a nucleophilic aromatic substitution (SNAr), which allows for the creation of a diverse library of compounds. These pyrimidine-aniline scaffolds are crucial in drug discovery, demonstrating a wide range of therapeutic activities, including potent anticancer and enzyme-inhibiting properties. This note includes generalized and specific experimental protocols, tabulated quantitative data on reaction yields and biological activities, and diagrams illustrating the reaction mechanism and relevant biological pathways.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 2-aminopyrimidine (B69317) moiety, in particular, is present in several FDA-approved anticancer drugs, such as imatinib, palbociclib, and ribociclib.[2][3] The synthesis of substituted aminopyrimidines, often through the reaction of a chloropyrimidine with an amine or aniline (B41778), is a key strategy in drug development.[4] These compounds exhibit a broad spectrum of biological activities, including anticancer, antioxidant, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4]
The reaction between pyrimidine hydrochloride (or more commonly, its chloro-derivatives) and substituted anilines typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide leaving group by the nucleophilic aniline. This reaction is versatile and can be performed under various conditions, including solvent-free fusion, conventional heating in different solvents, and microwave assistance, to produce libraries of compounds for biological screening.[2][5][6]
Recent research has highlighted the potential of these derivatives as potent and selective inhibitors of key biological targets. For instance, 2-substituted aniline pyrimidine derivatives have been developed as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in tumors, and as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[2][7][8]
Reaction Mechanism and Workflow
The synthesis of aniline-substituted pyrimidines from chloropyrimidines follows a well-established Nucleophilic Aromatic Substitution (SNAr) pathway. This is typically a two-step addition-elimination process.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substituted aniline attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chloro substituent. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final substituted aminopyrimidine product.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
A typical experimental workflow for this synthesis is outlined below. The process involves combining the reactants, monitoring the reaction, and finally isolating and purifying the target compound.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrimidine-Based Active Pharmaceutical Ingredients (APIs)
Introduction
Pyrimidine (B1678525), a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its scaffold is integral to the structure of nucleobases in DNA and RNA, as well as numerous vitamins and coenzymes.[1][2] This inherent biocompatibility makes the pyrimidine motif a privileged structure in drug design, leading to its incorporation into a wide array of therapeutic agents.[2][3] Pyrimidine-based APIs have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and cardiovascular effects.[2][3][4]
This document provides detailed application notes and protocols for the synthesis of key pyrimidine-based APIs, intended for researchers, scientists, and professionals in drug development. It covers established synthetic routes for Gefitinib, Imatinib, and Rosuvastatin (B1679574), and includes a classic method for pyrimidine ring formation, the Biginelli reaction.
Gefitinib: An EGFR Tyrosine Kinase Inhibitor
Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[5] It functions by reversibly binding to the ATP site of the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways that promote cancer cell proliferation.[5]
Synthetic Route Overview
Several synthetic routes for Gefitinib have been developed. A practical four-step synthesis starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (B1210297) has been reported with an overall yield of 81.1%.[6] This route avoids complex work-up procedures for each step.[6] Another approach starts from methyl 3-hydroxy-4-methoxybenzoate, involving alkylation, nitration, reduction, cyclization, chlorination, and two amination reactions, achieving an overall yield of 37.4%.[7]
Experimental Protocol: Four-Step Synthesis[6]
Step 1: Synthesis of 4-chloro-7-methoxy-N-(3-morpholinopropyl)quinazolin-6-amine
-
Chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate followed by condensation with 3-chloro-4-fluoroaniline (B193440) at 65 °C yields the intermediate acetoxyquinazoline in quantitative yield.[6]
Step 2: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol
-
The acetoxyquinazoline intermediate is converted to the corresponding hydroxyquinazoline via treatment with lithium hydroxide (B78521) in a 1:1 mixture of methanol (B129727) and water, resulting in a 90% yield.[6]
Step 3: Silylation of Hydroxyquinazoline Intermediate
-
To prevent N-alkylation side products, a transient trimethylsilyl (B98337) (TMS) protecting group is introduced on the secondary amine.[6]
Step 4: O-Alkylation to Yield Gefitinib
-
Selective O-alkylation is performed, followed by the removal of the TMS group to yield the final product, Gefitinib.[6] This method significantly improves the yield and purity of the final compound.[6]
Data Summary: Gefitinib Synthesis
| Step | Key Reagents & Conditions | Product | Yield | Reference |
| 1 | 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate, Chlorinating agent, 3-chloro-4-fluoroaniline, 65 °C | 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate | Quantitative | [6] |
| 2 | Lithium hydroxide, Methanol/Water (1:1) | 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | 90% | [6] |
| 3 & 4 | Silylating agent, Alkylating agent, Deprotection | Gefitinib | ~90% for 2 steps | [6] |
| Overall | Gefitinib | 81.1% | [6] |
Visualizations: Gefitinib Synthesis Workflow and Signaling Pathway
Imatinib: A Tyrosine Kinase Inhibitor
Imatinib (Gleevec®) is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors.[8][9][10] A concise, flow-based synthesis of Imatinib has been developed where all steps are conducted in tubular flow coils or cartridges.[8] Another method involves a C-N coupling reaction with a total yield of 51.3% and a purity of 99.9%.[11]
Experimental Protocol: C-N Coupling Route[11]
Step 1: Synthesis of 4-(4-methylpiperazine-1-methyl)benzonitrile
-
N-methyl piperazine (B1678402) reacts with 4-chloromethyl benzonitrile (B105546) under solvent-free conditions at room temperature to yield the product with 93.4% yield.[11]
Step 2: Hydrolysis to Amide
-
Using a nano-ZnO catalyst, the benzonitrile intermediate is mildly hydrolyzed into 4-(4-methylpiperazine-1-methyl)benzamide with a 94.2% yield.[11]
Step 3: Synthesis of N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine
-
This intermediate is synthesized according to previously reported literature methods.[11]
Step 4: C-N Coupling to form Imatinib
-
The final step involves the C-N coupling reaction of 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine to form Imatinib.[11]
Data Summary: Imatinib Synthesis
| Step | Key Reagents & Conditions | Product | Yield | Reference |
| 1 | N-methyl piperazine, 4-chloromethyl benzonitrile, Solvent-free, RT | 4-(4-methylpiperazine-1-methyl)benzonitrile | 93.4% | [11] |
| 2 | Nano-ZnO catalyst, Mild hydrolysis | 4-(4-methylpiperazine-1-methyl)benzamide | 94.2% | [11] |
| 3 | Literature procedure | N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine | - | [11] |
| 4 | C-N Coupling Reaction | Imatinib | - | [11] |
| Overall | Imatinib | 51.3% | [11] |
Visualization: Imatinib Synthesis Workflow
Rosuvastatin: An HMG-CoA Reductase Inhibitor
Rosuvastatin is a member of the statin class of drugs, used to treat high cholesterol and prevent cardiovascular disease.[4][12] A key structural feature is a substituted pyrimidine ring attached to a heptanoic acid side chain with two chiral centers.[12] One asymmetric synthesis approach involves a Wittig olefination to couple the pyrimidine moiety with the fully functionalized hexanoic ester side chain.[12]
Experimental Protocol: Asymmetric Synthesis via Wittig Olefination[12]
Step 1: Synthesis of the Pyrimidine-derived Phosphonium (B103445) Ylide
-
An appropriately substituted pyrimidine moiety is synthesized and converted into a phosphonium ylide. This component contains the 4-fluorophenyl, N-methyl-N-(methylsulfonyl)amino, and isopropyl groups.
Step 2: Synthesis of the Chiral Side Chain
-
The (3R,5S)-dihydroxyhexanoic ester side chain is synthesized from D-glucose over several steps.
Step 3: Wittig Olefination
-
The phosphonium ylide from Step 1 is coupled with the chiral aldehyde derived from the side chain from Step 2 under Wittig olefination conditions. This reaction forms the C=C double bond with the required E-stereochemistry and yields the rosuvastatin precursor ester.[12] The yield for this coupling step is 62%.[12]
Step 4: Deprotection and Saponification
-
The ester precursor undergoes deprotection and saponification, followed by conversion to the calcium salt to yield Rosuvastatin Calcium.[12]
Data Summary: Rosuvastatin Synthesis
| Step | Key Reagents & Conditions | Product | Yield | Reference |
| 1 & 2 | Multi-step synthesis from precursors | Phosphonium Ylide & Chiral Aldehyde | - | [12] |
| 3 | Wittig Olefination, K2CO3, DMSO, 70 °C | Rosuvastatin Ester Precursor | 62% | [12] |
| 4 | HCl, tert-butylamine; then NaOH, Ca(OAc)2 | Rosuvastatin Calcium | ~60% for 2 steps | [12] |
| Overall | Rosuvastatin Calcium | 3.5% (14 steps) | [12] |
Visualization: Rosuvastatin Synthesis Workflow
General Protocol: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.[13][14][15] The reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea).[13][15]
General Experimental Protocol[16]
Reagent Preparation:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), urea or thiourea (B124793) (1.5 mmol), and a catalyst (e.g., ZrCl₄, 10 mol%).[16]
Reaction:
-
Heat the reaction mixture in an oil bath at 100 °C for 1.5-2 hours.[16]
Monitoring:
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.[16]
Workup and Purification:
-
After cooling, add cold water to the solidified mixture and stir.[16] The solid product is collected by vacuum filtration, washed with cold ethanol (B145695), and can be recrystallized from ethanol to afford the pure product.[16]
Data Summary: Biginelli Reaction Comparison
| Aldehyde | β-Dicarbonyl | Catalyst | Conditions | Time | Yield | Reference |
| Benzaldehyde | Ethyl Acetoacetate | [Btto][p-TSA] | 90 °C, Solvent-free | 30 min | 95% | [16] |
| Benzaldehyde | Ethyl Acetoacetate | ZrCl₄ | 100 °C, Solvent-free | 1.5 h | 90% | [16] |
| Benzaldehyde | Ethyl Acetoacetate | HCl | Ethanol, Reflux | 18 h | 45% | [16] |
Visualization: Biginelli Reaction Mechanism
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethyl)pyrimidine hydrochloride
Welcome to the technical support center for the synthesis of 2-(chloromethyl)pyrimidine (B1313406) hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 2-(chloromethyl)pyrimidine hydrochloride?
The most prevalent method is the chlorination of 2-(hydroxymethyl)pyrimidine using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The use of thionyl chloride is a well-documented approach for converting the precursor to the corresponding hydrochloride salt in high yield.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time or moderately raising the temperature. It is crucial to monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Degraded Reagents: The chlorinating agent, particularly thionyl chloride, can degrade upon exposure to moisture. Always use fresh or newly distilled thionyl chloride and ensure all glassware is thoroughly dried before use.[1]
-
Product Loss During Workup: Significant product loss can occur during the quenching and extraction phases.[1] Optimizing the workup procedure, such as performing a slow "reverse quench" where the reaction mixture is added to a cold, stirred solution, can help manage exothermic reactions.[1] Careful pH adjustment is also critical for product precipitation or extraction.[1]
-
Product Decomposition: The desired product or starting material may decompose under the reaction conditions.[1] Running the reaction at a lower temperature or for a shorter duration can help minimize degradation.[1]
Q3: I am observing significant byproduct formation, including dark, tarry materials. How can this be minimized?
The formation of tarry byproducts is often a result of decomposition due to excessive heat or unwanted side reactions.[1] To mitigate this:
-
Control Reaction Temperature: It is critical to maintain the recommended temperature range, as excessive heating can degrade the starting material or product.[1] For reactions with thionyl chloride, it is often advised to cool the mixture (e.g., to 0°C) during the addition of the alcohol, followed by a period of reflux.[1]
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions.[1]
-
Ensure Purity of Starting Materials: The 2-(hydroxymethyl)pyrimidine starting material should be pure and dry, as impurities can lead to various side reactions.[1]
Q4: The workup process for my reaction seems hazardous. What are the best practices for safely quenching the reaction and isolating the product?
Chlorinating agents like thionyl chloride react violently with water in a highly exothermic manner, so caution is necessary.
-
Removal of Excess Reagent: Excess thionyl chloride is volatile and can be removed under a vacuum before the workup, which significantly reduces the intensity of the subsequent quenching step.[1]
-
Controlled Quenching: As mentioned, a slow, reverse quench is a safer method for neutralizing the reaction mixture.[1]
-
Product Isolation: After quenching, the product may precipitate and can be isolated by filtration. The pH of the aqueous solution might need adjustment to ensure the stability and precipitation of the hydrochloride salt.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Recommendation |
| Low or No Conversion to Product | Incomplete reaction. | Increase reaction time or moderately increase temperature. Monitor progress by TLC or LC-MS.[1] |
| Degraded chlorinating agent (e.g., thionyl chloride). | Use fresh or newly distilled thionyl chloride. Ensure all glassware is thoroughly dried.[1] | |
| Insufficient bascicity (for reactions involving the free base). | Use at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt.[2] | |
| Formation of Multiple Products | Unwanted side reactions. | Control the reaction temperature carefully to avoid degradation.[1] |
| Presence of water leading to hydrolysis. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[3] | |
| Reaction with a nucleophilic solvent. | Switch to a non-nucleophilic, aprotic solvent like DMF, DMSO, or acetonitrile.[2] | |
| Dark, Tarry Reaction Mixture | Decomposition of starting material or product. | Perform the reaction at a lower temperature or for a shorter duration.[1] |
| Impure starting materials. | Ensure the 2-(hydroxymethyl)pyrimidine is pure and dry.[1] | |
| Difficult/Hazardous Workup | Violent reaction with quenching agent (e.g., water). | Remove excess thionyl chloride under vacuum before workup. Perform a slow, reverse quench into a cold solution.[1] |
| Product is soluble in the workup solvent. | Adjust the pH to facilitate precipitation of the hydrochloride salt. |
Experimental Protocols
Synthesis of 2-(chloromethyl)this compound from 2-(hydroxymethyl)pyrimidine
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
2-(hydroxymethyl)pyrimidine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
-
Dry acetone (B3395972) (for washing)
-
Anhydrous reaction vessel and glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.
-
Add thionyl chloride (1.1-1.2 equivalents) to the toluene and stir.[4]
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred thionyl chloride solution at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.[1] Monitor the reaction progress by TLC.[1]
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under vacuum.[1]
-
The resulting solid residue can be triturated with a dry solvent like acetone.
-
Filter the solid product, wash with a small amount of cold, dry acetone, and dry under vacuum to yield 2-(chloromethyl)this compound.[1]
Visualizations
References
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during pyrimidine (B1678525) synthesis. The content is tailored for researchers, scientists, and drug development professionals to help optimize reaction outcomes, minimize side product formation, and ensure efficient purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335), is generally efficient. However, several side products can form, impacting yield and purity. The most common of these include:
-
Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP): This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures).
-
Knoevenagel Condensation Product: This side product arises from the reaction between the aldehyde and the β-ketoester.
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or enolizable ketones.
-
Unreacted Intermediates: Incomplete reactions can leave intermediates in the final product mixture.
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, can also lead to several side products:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.
-
Hydrolysis Products: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.
Q3: How can I improve the yield of my Biginelli reaction?
A3: Low yields in the Biginelli reaction are a common issue. Key factors to consider for optimization include:
-
Catalyst Choice: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates. Lewis acids or other catalysts can significantly improve yields.
-
Reaction Conditions: Temperature and reaction time are critical. Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol (B145695) is common, other solvents or solvent-free conditions may improve yields for specific substrates.
-
Purity of Reactants: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.
Q4: My Pinner synthesis is failing. What are the critical parameters to control?
A4: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The Pinner salt intermediate is highly susceptible to hydrolysis. Therefore, strictly anhydrous conditions are crucial.
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.
Q5: Can the Doebner-von Miller reaction be used for pyrimidine synthesis?
A5: The Doebner-von Miller reaction is a classic method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds. While it is a powerful tool for constructing the quinoline (B57606) scaffold, it is not a standard or recognized method for the synthesis of pyrimidines. The reactants and reaction mechanism are fundamentally different from those required for pyrimidine ring formation. Researchers seeking to synthesize pyrimidines should focus on established methods like the Biginelli or Pinner synthesis.
Troubleshooting Guides
Biginelli Reaction: Low Yield and Byproduct Formation
Problem: The Biginelli reaction is resulting in a low yield of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) with significant formation of a fluorescent yellow byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation in the Biginelli reaction.
Solutions:
-
Temperature Control: High reaction temperatures can favor the competing Hantzsch dihydropyridine (B1217469) synthesis. Running the reaction at a lower temperature can significantly reduce the formation of this fluorescent byproduct.
-
Catalyst Optimization: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Screening different Lewis acids or Brønsted acids may be necessary to find the optimal catalyst for your specific substrates.
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Order of Addition: Adding the urea last can sometimes help to minimize its decomposition into ammonia, which is a key reactant in the Hantzsch reaction.
Quantitative Data on Catalyst and Solvent Effects in Biginelli Reaction:
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl (cat.) | Ethanol | Reflux | 18 | 40-60 |
| La(OTf)₃ (5) | Acetonitrile | 50 | 12 | 85-95 |
| Yb(OTf)₃ (10) | THF | 60 | 6 | 90 |
| InCl₃ (10) | Dichloromethane | 25 | 10 | 88 |
| Solvent-free | None | 100 | 1 | 92 |
Note: Yields are approximate and can vary depending on the specific aldehyde and β-ketoester used.
Pinner Pyrimidine Synthesis: Incomplete Cyclization and Low Yield
Problem: The Pinner synthesis is yielding a complex mixture of products with a low yield of the desired pyrimidine, suggesting incomplete cyclization and side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Solutions:
-
Ensure Anhydrous Conditions: Water can lead to the hydrolysis of intermediates and starting materials. Use freshly distilled, anhydrous solvents and thoroughly dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.
-
Promote Cyclization: If incomplete cyclization is suspected, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
Quantitative Data on Pinner Reaction Conditions:
| Amidine | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamidine HCl | Ethyl Acetoacetate | NaOEt | Ethanol | Reflux | 6 | 75 |
| Acetamidine HCl | Acetylacetone | HCl | Ethanol | Reflux | 4 | 82 |
| Guanidine HCl | Diethyl Malonate | NaOMe | Methanol | Reflux | 8 | 68 |
| Formamidine Acetate | Dibenzoylmethane | p-TsOH | Toluene | 110 | 12 | 70 |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or thiourea (B124793) (15 mmol)
-
Catalyst (e.g., 1-5 mol% of a Lewis acid or a few drops of concentrated HCl)
-
Solvent (e.g., ethanol, 20-30 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalyst in the chosen solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
General Protocol for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the Pinner synthesis and should be optimized for specific reactants.
Materials:
-
Amidine hydrochloride (10 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)
-
Base (e.g., sodium ethoxide in ethanol) or Acid (e.g., HCl in ethanol)
-
Anhydrous ethanol (30 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride and the β-dicarbonyl compound in anhydrous ethanol.
-
If basic conditions are required, add a solution of sodium ethoxide in ethanol dropwise to the mixture. If acidic conditions are preferred, a solution of HCl in ethanol can be used.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if the reaction was run under basic conditions.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Technical Support Center: Purification of Pyrimidine Hydrochloride Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine (B1678525) hydrochloride products. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrimidine hydrochloride products?
A1: The most prevalent and effective methods for purifying this compound products are recrystallization and column chromatography.[1] Recrystallization is ideal for crystalline solids, leveraging differences in solubility at varying temperatures to remove impurities.[2] Column chromatography separates compounds based on their differential adsorption to a stationary phase, making it highly versatile for a wide range of pyrimidine derivatives.[1] For particularly challenging separations or to achieve very high purity, preparative high-performance liquid chromatography (Prep-HPLC) may be employed.
Q2: How do I select an appropriate solvent for the recrystallization of my this compound product?
A2: The ideal recrystallization solvent is one in which your product is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. Common solvents for pyrimidine derivatives include ethanol, isopropanol, acetone, and mixtures such as ethyl acetate (B1210297)/hexane.[1] For highly polar compounds that are soluble in solvents like DMF or DMSO, an anti-solvent vapor diffusion technique can be effective.[3] This involves dissolving the compound in the high-boiling point solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, inducing crystallization.
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: Common impurities in this compound synthesis include unreacted starting materials, byproducts from side reactions (such as over- or under-chlorinated pyrimidines), residual catalysts, and solvents.[3] An effective initial step for removing unreacted electrophilic starting materials, like 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, is to quench the reaction with a nucleophilic scavenger. For separating polar byproducts, an acid-base extraction can be highly effective.[4] In this technique, the crude mixture is dissolved in an organic solvent and washed with a dilute acid to protonate and remove basic impurities into the aqueous layer. A subsequent wash with a dilute base can remove acidic impurities.[4]
Q4: My this compound is basic and streaks on the TLC plate during chromatographic analysis. How can I resolve this?
A4: Streaking on a silica (B1680970) gel TLC plate is a common issue with basic compounds like many pyrimidine derivatives, as they can interact strongly with the acidic silica. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system.[4] This will help to improve the spot shape and achieve better separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble, even at low temperatures.- The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent).- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure compound to induce crystallization.[3] |
| Product "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- There is a high concentration of impurities. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- If impurities are suspected, consider a preliminary purification step, such as column chromatography.[3] |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and filter paper) before hot filtration to prevent the product from crashing out prematurely.[3] |
| Colored impurities remain in the crystals. | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - The chosen eluent system has inappropriate polarity.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for many pyrimidine derivatives is a hexane/ethyl acetate mixture.[3]- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly (high Rf) or too slowly (low Rf). | - The polarity of the eluent is either too high or too low. | - If the product elutes too quickly, decrease the eluent's polarity (e.g., increase the proportion of the non-polar solvent).- If the product elutes too slowly, increase the eluent's polarity (e.g., increase the proportion of the polar solvent).[3] |
| Streaking or tailing of spots on TLC and column. | - The compound is highly polar or basic and is interacting strongly with the acidic silica gel. | - Add a small amount of triethylamine (0.1-1%) or another suitable modifier to the eluent to improve the peak shape.[4]- Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica (C18).[4] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the purification of select this compound products. Please note that optimal conditions and yields will vary depending on the specific substrate and the nature of the impurities.
Table 1: Recrystallization of this compound Derivatives
| Compound | Recrystallization Solvent System | Typical Yield | Final Purity |
| 2-Amino-4-chloro-pyrimidine derivatives | Not specified | 54% | >95% (by NMR) |
| 2-Chloro-3-aminopyridine hydrochloride | Ethyl Acetate | 83% | 99.2% |
| 4,6-Dihydroxypyrimidine | Water | 70% | 96% |
| 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)this compound | Ethanol | 66.53% | >98% (by NMR) |
Table 2: Column Chromatography of Pyrimidine Derivatives
| Compound | Stationary Phase | Eluent System | Typical Yield | Final Purity |
| 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)pyrimidine | Silica Gel | n-hexane/Ethyl Acetate (95:5) | 47% | >95% (by NMR) |
| General Pyrimidine Derivatives | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | Quantitative | >98% (by NMR) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: Through small-scale tests, identify a single solvent in which the crude this compound product is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography (Flash)
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of your target compound from impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: Logical troubleshooting workflow for purification.
References
Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during catalyzed pyrimidine (B1678525) synthesis. It provides practical troubleshooting guidance and answers to frequently asked questions to facilitate the optimization of catalyst selection and reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrimidine synthesis, offering potential causes and actionable solutions.
Low Reaction Yield
A common challenge in pyrimidine synthesis is achieving a high yield of the desired product. Several factors related to the catalyst and reaction conditions can contribute to low yields.
| Potential Cause | Suggested Solution |
| Inactive or Deactivated Catalyst | Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For reusable catalysts, consider a regeneration step. Impurities in reactants or solvents can poison the catalyst; purify all materials before use.[1] |
| Suboptimal Catalyst Loading | The amount of catalyst can significantly impact reaction efficiency. Systematically screen catalyst loading (e.g., 1-10 mol% for metal catalysts) to find the optimal concentration for your specific reaction.[2] |
| Inappropriate Reaction Conditions | Temperature, pressure, and reaction time are critical parameters. If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[1] |
| Poor Catalyst/Ligand Choice | The chosen catalyst or ligand may not be suitable for the specific substrates. For cross-coupling reactions, screen a variety of ligands, such as bulky, electron-rich phosphines (e.g., XPhos, S-Phos) for challenging substrates.[3] |
Formation of Side Products
The generation of unintended byproducts can complicate purification and reduce the yield of the target pyrimidine.
| Potential Cause | Suggested Solution |
| Competing Reaction Pathways | In multicomponent reactions like the Biginelli reaction, side reactions such as the Hantzsch dihydropyridine (B1217469) synthesis can occur, especially at higher temperatures.[1] Lowering the reaction temperature can often improve selectivity. The choice of catalyst can also influence the reaction pathway.[1] |
| Homocoupling of Starting Materials | In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen.[4] Ensure the reaction is thoroughly degassed and run under an inert atmosphere. |
| Dehalogenation | For reactions involving halogenated pyrimidines, dehalogenation of the starting material can occur. This can sometimes be mitigated by the choice of base and solvent. |
Catalyst Deactivation
The loss of catalytic activity during a reaction can lead to incomplete conversion and low yields.
| Potential Cause | Suggested Solution |
| Poisoning | Impurities in the reactants or solvents, such as sulfur or certain nitrogen-containing compounds, can irreversibly bind to the catalyst's active sites.[2] Thorough purification of all reagents is crucial. |
| Thermal Degradation | High reaction temperatures can cause the catalyst to decompose or the active metal to agglomerate, reducing its activity. Avoid excessively high temperatures and consider catalysts with higher thermal stability. |
| Fouling | The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5] This is more common in reactions involving hydrocarbons at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best catalyst for my specific pyrimidine synthesis?
A1: The optimal catalyst depends on the reaction type and the specific substrates. For multicomponent reactions like the Biginelli synthesis, both Brønsted and Lewis acids are commonly used.[4] For cross-coupling reactions to form C-C bonds, palladium-based catalysts are frequently employed.[6] It is often necessary to screen a variety of catalysts and ligands to identify the most effective system for your particular transformation.
Q2: What are the key differences between homogeneous and heterogeneous catalysts in pyrimidine synthesis?
A2: Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity. However, their removal from the final product can be challenging. Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling. However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.
Q3: My palladium-catalyzed cross-coupling reaction is not working. What should I troubleshoot first?
A3: For palladium-catalyzed reactions, the primary factors to investigate are the catalyst/ligand system, the base, and the solvent. Ensure you are using a suitable ligand for your substrate, that the base is appropriate for the catalytic cycle, and that the solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst.[4]
Q4: Can I reuse my catalyst?
A4: The reusability of a catalyst depends on its nature. Heterogeneous catalysts are generally designed for easy recovery and reuse. Some homogeneous catalysts can also be recycled, but this often requires more complex separation techniques. Catalyst deactivation is a key consideration, and a regenerated catalyst may not exhibit the same activity as a fresh one.
Data Presentation
Comparison of Catalysts for the Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Various catalysts can be employed to improve the efficiency of this reaction.
| Catalyst | Aldehyde | β-Ketoester | N-Source | Solvent | Temp (°C) | Time | Yield (%) |
| Uranyl Acetate (B1210297) | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 90 | 4h | High |
| Succinimide Sulfonic Acid | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 90 | 4h | High |
| None | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 90 | 4h | 70 |
| Nano-Fe3O4@SiO2/SnCl4 | Aromatic Aldehydes | 1,3-Indanedione | 6-amino-2-(methylthio) pyrimidin-4(3H)-one | Water | 70 | 1.5-3 min | 94-99 |
| Nanocrystalline MgO | Aromatic Aldehydes | Malononitrile | 6-aminouracil | Water | 80 | - | High |
Data compiled from multiple sources for illustrative purposes.[7][8]
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Chloropyrimidines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halogenated pyrimidine and a boronic acid. The choice of palladium catalyst and reaction conditions is crucial for success.
| Chloropyrimidine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24h | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 100 | 15 min | 81 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good |
Data compiled from multiple sources for illustrative purposes.[6][9]
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines
This protocol describes a one-pot synthesis of multisubstituted pyrimidines from an amidine, a primary alcohol, and a secondary alcohol using a copper catalyst.[2]
-
Materials:
-
Amidine hydrochloride
-
Primary alcohol
-
Secondary alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
To a reaction tube, add the amidine hydrochloride (1.0 eq), primary alcohol (1.3 eq), secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), and KOH (3.0 eq).
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Microwave-Assisted Biginelli Reaction
This protocol outlines a rapid synthesis of dihydropyrimidinones using microwave irradiation.[2]
-
Materials:
-
Aldehyde
-
β-ketoester
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃ or HCl)
-
Ethanol (optional)
-
-
Procedure:
-
In a microwave-safe vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).
-
Add the catalyst (e.g., 1-5 mol%).
-
If using a solvent, add ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 5-15 minutes.
-
After cooling, if a precipitate has formed, filter and wash with cold ethanol. If not, pour the mixture into cold water to induce precipitation.
-
Collect the solid product by filtration and recrystallize from a suitable solvent.
-
Visualizations
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
This diagram provides a logical workflow for diagnosing and addressing the issue of low product yield in a pyrimidine synthesis reaction.
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
Catalytic Cycle for Copper-Catalyzed Pyrimidine Synthesis
This diagram illustrates a proposed catalytic cycle for the synthesis of pyrimidines from amidines and alcohols, catalyzed by a copper complex.
Caption: Proposed catalytic cycle for copper-catalyzed pyrimidine synthesis.
Simplified Mechanism of the Biginelli Reaction
This diagram outlines the key steps in the acid-catalyzed Biginelli reaction for the synthesis of dihydropyrimidinones.
Caption: Key steps in the acid-catalyzed Biginelli reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Byproduct Formation in Pyrimidine Chlorination Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during pyrimidine (B1678525) chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in pyrimidine chlorination reactions?
A1: The formation of byproducts is highly dependent on the specific pyrimidine substrate and the reaction conditions employed. However, several common classes of byproducts are frequently encountered:
-
Over-chlorinated pyrimidines: This occurs when more chlorine atoms are introduced onto the pyrimidine ring than desired, especially when the starting material has multiple positions that can be activated for chlorination, such as two hydroxyl groups.[1]
-
Hydrolysis products: The chlorinated pyrimidine product can react with water, either during the reaction itself or during the workup phase. This leads to the conversion of the desired chloro group back to a hydroxyl group, regenerating the starting material or a partially chlorinated intermediate.[1]
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Ring-opened or rearranged products: Under harsh reaction conditions, such as excessively high temperatures or the use of very strong reagents, the pyrimidine ring itself can degrade or undergo rearrangement.[1]
-
Chloramines: If the pyrimidine substrate contains primary or secondary amino groups, the formation of N-Cl bonds can occur, leading to chloramine (B81541) byproducts.[1]
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Solvent-related byproducts: In some cases, the solvent can participate in side reactions. For instance, when using a Vilsmeier-Haack type reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the solvent can be incorporated into side products.[1]
Q2: How does the choice of chlorinating agent impact byproduct formation?
A2: The selection of the chlorinating agent is a critical factor in controlling byproduct formation.
-
Phosphorus oxychloride (POCl₃): This is the most widely used and versatile reagent for converting hydroxy- and oxo-pyrimidines to their corresponding chloro-derivatives.[1][2][3] Using a large excess of POCl₃, which can also serve as the solvent, may lead to over-chlorination.[1][2] Modern protocols often advocate for using equimolar amounts of POCl₃ to enhance selectivity.[3][4]
-
Vilsmeier Reagent (POCl₃/DMF): This reagent is generated from POCl₃ and a polar aprotic solvent like DMF.[1] While effective for chlorination, it can also act as a formylating agent, potentially leading to formylated byproducts if the substrate is susceptible to such reactions.[1][5][6][7]
-
Other Chlorinating Agents: Reagents such as sulfuryl chloride (SO₂Cl₂) and phosgene (B1210022) (COCl₂) derivatives can also be employed for pyrimidine chlorination.[1] The choice among these depends on the specific substrate and desired outcome, as their reactivity and reaction conditions differ.
Q3: What is the influence of reaction temperature on selectivity and byproduct formation?
A3: Temperature is a critical parameter for controlling the selectivity of pyrimidine chlorination reactions.[1]
-
Higher Temperatures: Increasing the reaction temperature generally accelerates the reaction rate. However, it can also promote the formation of byproducts, including those from over-chlorination and degradation of the pyrimidine ring.[1] Typical temperatures for reactions with POCl₃ can range from 80°C to 160°C.[1]
-
Lower Temperatures: Performing the reaction at lower temperatures can improve the selectivity for a desired monochlorinated product over a dichlorinated one.[1] However, this may also lead to incomplete conversion of the starting material or require significantly longer reaction times.[1]
Troubleshooting Guide
Below is a guide to troubleshoot common issues encountered during pyrimidine chlorination reactions.
Problem 1: Significant over-chlorination is observed (e.g., obtaining 2,4-dichloropyrimidine (B19661) when 2-chloro-4-hydroxypyrimidine (B50734) is the target).
| Cause | Suggested Solution |
| Excess Chlorinating Agent | Reduce the stoichiometry of the chlorinating agent. Using an equimolar amount of POCl₃ per hydroxyl group can significantly improve selectivity.[1][4] |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress carefully using techniques like TLC or LCMS to identify the optimal temperature that favors the formation of the desired product.[1] |
| Prolonged Reaction Time | Optimize the reaction time. It is crucial to stop the reaction as soon as the starting material has been consumed to prevent further chlorination of the desired product.[1] |
Problem 2: The final product is contaminated with the hydrolyzed starting material (hydroxypyrimidine).
| Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. Ensure that the starting material is fully soluble or well-suspended in the reaction mixture.[1] |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1] |
| Hydrolysis During Workup | Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate or sodium carbonate solution) with vigorous stirring.[1] This neutralizes acidic byproducts like HCl and phosphoric acid that can catalyze hydrolysis.[1] The product should be extracted into an organic solvent immediately after neutralization.[1] |
Problem 3: The reaction is sluggish or does not proceed to completion.
| Cause | Suggested Solution |
| Insufficient Reagent Activity | For less reactive substrates, consider using a combination of POCl₃ and PCl₅, as this can sometimes improve the reaction rate. |
| Insufficient Activation | The addition of a tertiary amine base such as pyridine (B92270), N,N-diisopropylethylamine (DIPEA), or triethylamine (B128534) (TEA) can accelerate the reaction.[1] These bases can help generate a more reactive intermediate.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring the reaction progress for the formation of byproducts. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of 2,4-Dihydroxypyrimidine (Uracil)
| Method | Chlorinating Agent | Additives | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional | Excess POCl₃ | N,N-dimethylaniline | Reflux | 4 | ~85 | [2] |
| Solvent-Free | Equimolar POCl₃ | Pyridine | 160 | 2 | >80 | [4] |
| Solvent-Free | Equimolar POCl₃ | None | 140 | 2 | ~90 | [4] |
Experimental Protocols
Method 1: Traditional Chlorination of Uracil using Excess Phosphorus Oxychloride [2]
This protocol is a generalized procedure based on common laboratory practices.
-
Materials and Equipment:
-
Pyrimidine-2,4-diol (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (B151607) (or Dichloromethane)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (thoroughly oven-dried)
-
Reflux condenser with a drying tube
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrimidine-2,4-diol (e.g., 0.82 mol, 100 g) and phosphorus oxychloride (e.g., 400 mL).[2] The reaction should be performed under an inert atmosphere (e.g., nitrogen) and in a well-ventilated fume hood.
-
Heating: Heat the mixture to reflux using a heating mantle.
-
Reaction Time: Maintain the reflux with stirring for 3.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Removal of Excess POCl₃: After cooling the mixture to room temperature, carefully remove the excess unreacted phosphorus oxychloride by distillation under reduced pressure.[2]
-
Workup: Slowly and carefully pour the remaining residue onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium carbonate.
-
Extraction: Extract the aqueous layer with chloroform or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2,4-dichloropyrimidine can be further purified by distillation or recrystallization.
-
Method 2: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine [4]
This modern approach improves safety and reduces waste.
-
Materials:
-
2,4-Dihydroxypyrimidine (Uracil)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor (autoclave)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
-
Procedure:
-
Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).
-
Reagent Addition: In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).[1]
-
Sealing: Securely close the reactor.
-
Heating: Place the reactor in a suitable heating mantle or oven and heat to 160 °C for 2 hours.[1]
-
Cooling: After the reaction is complete, allow the reactor to cool completely to room temperature.
-
Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring.[1]
-
Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[1]
-
Purification: The crude 2,4-dichloropyrimidine can be further purified by distillation or recrystallization as needed.[1]
-
Visualizations
Caption: General experimental workflow for pyrimidine chlorination.
Caption: Troubleshooting logic for pyrimidine chlorination issues.
Caption: Pathways of byproduct formation in pyrimidine chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Addressing low reactivity of 2-(chloromethyl)pyrimidine hydrochloride
Technical Support Center: 2-(Chloromethyl)pyrimidine (B1313406) Hydrochloride
Welcome to the technical support center for 2-(chloromethyl)pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly its apparent low reactivity in nucleophilic substitution reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Why does 2-(chloromethyl)this compound exhibit low reactivity in some nucleophilic substitution reactions?
A1: The perceived low reactivity can be attributed to a combination of electronic and formulation factors:
-
Electron-Withdrawing Ring: The two nitrogen atoms in the pyrimidine (B1678525) ring are strongly electron-withdrawing. This reduces the electron density on the chloromethyl carbon, making it a less favorable site for nucleophilic attack compared to other benzylic halides.[1]
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the pyrimidine ring is protonated. This protonation further enhances the electron-withdrawing nature of the ring, which can deactivate the chloromethyl group towards SN2 reactions.[1] Neutralization with a suitable base is a critical first step in most reactions.[1]
Q2: What is the primary reaction mechanism for this compound?
A2: The dominant reaction mechanism is a bimolecular nucleophilic substitution (SN2).[1][2] This involves a backside attack by a nucleophile on the carbon of the chloromethyl group, displacing the chloride ion.[1][2] The electron-withdrawing pyrimidine ring does enhance the electrophilicity of this carbon, making it susceptible to attack once the compound is neutralized and appropriate conditions are used.[2]
Q3: What are the most common side reactions to be aware of?
A3: Key side reactions to monitor include:
-
Decomposition: The compound can decompose at elevated temperatures.[1] It is recommended to run reactions at the lowest effective temperature and avoid prolonged heating.[1]
-
Reaction with Solvent: Protic solvents (e.g., methanol, water) can act as nucleophiles, leading to hydrolysis to form 2-(hydroxymethyl)pyrimidine or other solvolysis byproducts.[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, such as high temperatures or with very strong nucleophiles, attack on the pyrimidine ring itself can occur, though this is generally less favorable than substitution at the chloromethyl group.[1]
Q4: How should I handle and store this reagent?
A4: 2-(chloromethyl)this compound is susceptible to hydrolysis from atmospheric moisture.[4] For long-term storage, it should be kept at -20°C in a tightly sealed container.[4] Stock solutions in aprotic solvents like DMF or DMSO should also be stored at low temperatures (-20°C to -80°C), aliquoted to avoid freeze-thaw cycles, and ideally used within a month.[3]
Troubleshooting Guide for Nucleophilic Substitution
Low conversion or yield is a common challenge that can often be overcome by systematically evaluating the reaction parameters.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low-yield reactions.
Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient Basicity | The hydrochloride salt must be neutralized. Use at least 2 equivalents of a non-nucleophilic base like K₂CO₃, Et₃N, or DIPEA.[1][2] |
| Weak Nucleophile | For neutral nucleophiles (alcohols, some amines), pre-deprotonate with a strong base (e.g., NaH for alcohols) before adding the electrophile.[1] | |
| Inappropriate Solvent | Protic solvents (ethanol, water) can solvate and deactivate the nucleophile. Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) to improve reactivity.[1] | |
| Low Temperature | While high temperatures can cause decomposition, some reactions require thermal energy. Increase the temperature gently in 10-20°C increments while monitoring by TLC or LC-MS.[1] | |
| Multiple Products / Side Reactions | Reaction with Base | If using a nucleophilic base (e.g., an alkoxide that is also the nucleophile), it may compete. If this is not desired, switch to a non-nucleophilic base.[1] |
| Decomposition | The starting material or product is degrading. Run the reaction at a lower temperature or for a shorter duration.[1] | |
| Poor Solubility | Reactants are not fully dissolved, leading to an incomplete reaction. Change the solvent system or apply gentle heating to achieve a homogeneous solution.[1] |
Experimental Protocols & Data
General Experimental Workflow
The diagram below outlines a typical workflow for the SN2 reaction of 2-(chloromethyl)this compound with a nucleophile.
Protocol: N-Alkylation with a Secondary Amine
This protocol details a representative procedure for reacting 2-(chloromethyl)this compound with an amine.
Materials:
-
2-(chloromethyl)this compound (1.0 eq.)
-
Amine nucleophile (e.g., piperidine) (1.2 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(chloromethyl)this compound (1.0 eq.) and anhydrous DMF to form a ~0.2 M suspension.
-
Add potassium carbonate (2.0 eq.) to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Add the amine (1.2 eq.) to the reaction mixture via syringe.
-
Heat the reaction to 60 °C. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Once complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 2-(aminomethyl)pyrimidine derivative.
Comparative Reaction Conditions
| Nucleophile Type | Base | Solvent | Temperature (°C) | Anticipated Outcome |
| Primary/Secondary Amine | K₂CO₃ / DIPEA | DMF, Acetonitrile | 25 - 80 | Good to Excellent Yield |
| Thiol | K₂CO₃ / NaOEt | Ethanol, DMF | 25 - 60 | High Yield, often rapid |
| Phenol | K₂CO₃ | DMF | 60 - 100 | Moderate to Good Yield |
| Alcohol | NaH | THF, DMF | 25 - 60 | Moderate Yield; requires strong base |
Application in Drug Discovery: Kinase Inhibitors
The pyrimidine scaffold is a core component in many therapeutic agents, particularly kinase inhibitors used in oncology.[2] The ability to functionalize the C2 position using 2-(chloromethyl)this compound is a key strategy for exploring structure-activity relationships (SAR) and developing novel drug candidates.[2]
Role in Kinase Inhibition Signaling
The diagram below shows a simplified representation of a signaling pathway where pyrimidine-based inhibitors often act. They typically bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrates and thus blocking the signaling cascade.
References
Technical Support Center: Solvent Effects on Pyrimidine Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of solvents on the rate of pyrimidine (B1678525) hydrochloride reactions, with a focus on anilino-dechlorination of chloropyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My anilino-dechlorination reaction is extremely slow or showing no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in these reactions can stem from several factors related to your solvent choice and reaction conditions:
-
Poor Solubility: The pyrimidine hydrochloride salt or the aniline (B41778) derivative may have poor solubility in the chosen solvent, preventing the reactants from interacting effectively.
-
Troubleshooting: Consider switching to a solvent system that provides better solubility for all reactants. Polar aprotic solvents like DMF or DMSO, or protic solvents like ethanol (B145695), 2-propanol, or even water can be effective.[1] Sometimes a solvent mixture can improve solubility.
-
-
Insufficient Reactant Activation: The reaction often requires acid catalysis to activate the pyrimidine ring for nucleophilic attack.
-
Nucleophile Deactivation: In acidic conditions, the aniline nucleophile can be protonated to form a non-nucleophilic anilinium ion. An equilibrium exists between the neutral aniline and its protonated form.
-
Troubleshooting: The amount of acid should be carefully optimized. While catalytic acid is needed, an excessive amount can fully protonate the aniline, halting the reaction.[1][2] Using a small amount of acid (e.g., 0.1 equivalents) is often a good compromise to initiate the reaction without significant nucleophile deactivation.[1]
-
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
Q2: I am observing significant formation of a side product. How can I identify it and minimize its formation?
A2: Side product formation is a common issue, often directly related to the solvent used.
-
Solvolysis/Hydrolysis: Protic solvents like alcohols (methanol, ethanol) or water can act as nucleophiles, competing with the aniline to react with the chloropyrimidine. This leads to the formation of alkoxy- or hydroxy-pyrimidines.
-
Identification: These side products can be identified by LC-MS, as they will have a different molecular weight than the desired product.
-
Troubleshooting:
-
Minimize the amount of acid catalyst, as higher acid concentrations can promote solvolysis, especially when the primary nucleophile (aniline) is deactivated by protonation.[1][2]
-
If possible, switch to a polar aprotic solvent such as DMF or acetonitrile (B52724), which are not nucleophilic.
-
If a protic solvent is necessary for solubility, use one that is less nucleophilic (e.g., 2-propanol over methanol).
-
-
-
Regioselectivity Issues with Dichloropyrimidines: When using dichloropyrimidines, the aniline may react at different chlorine-bearing positions, leading to a mixture of isomers.
-
Identification: Isomeric products will have the same molecular weight but different retention times on HPLC and distinct NMR spectra.
-
Troubleshooting: The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines can be highly sensitive to the solvent and the electronic properties of other substituents on the pyrimidine ring. Quantum mechanical analysis can sometimes predict the more reactive site.
-
Q3: How does solvent polarity affect the reaction rate of anilino-dechlorination?
A3: The effect of solvent polarity is significant. Generally, more polar solvents tend to accelerate the reaction rate. This is because the reaction proceeds through a polar transition state (a Meisenheimer-like complex) which is stabilized by polar solvents.[1][2]
-
Observed Trends: Studies have shown that the reaction rate is higher in polar solvents like water, methanol, and ethanol compared to less polar alcohols like 2-propanol.[1] The ability of highly polar solvents to form hydrogen bonds can also help to stabilize the transition state and the released HCl, further favoring the reaction.[1][2]
-
Practical Application: If your reaction is slow, switching from a less polar solvent (e.g., THF, Dioxane) to a more polar one (e.g., Ethanol, DMF, Water) can lead to a significant rate enhancement.
Q4: Can I use water as a solvent for my reaction?
A4: Yes, and it can be highly effective. Contrary to the traditional view that reactants must be fully dissolved, reactions "on water" (where reactants are largely insoluble) can show significant rate accelerations. For the amination of fused pyrimidines, a higher reaction rate was observed in water compared to several alcoholic solvents and DMF.[1]
-
Advantages: Water is inexpensive, non-flammable, and environmentally friendly. The rate enhancement in water can be attributed to its high polarity and ability to hydrogen bond, which stabilizes the polar transition state.[1][2]
-
Potential Issues: The primary competing side reaction in water is hydrolysis of the chloropyrimidine. However, this can often be minimized by carefully controlling the amount of acid catalyst.[1]
Data Presentation
The following table summarizes the effect of different protic solvents on the formation of N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and aniline at 60°C with 0.1 equivalents of HCl.
| Solvent | Dielectric Constant (ε) | Product Formation after 6h (%) | Relative Initial Rate | Notes |
| Water | 80.1 | ~95 | Highest | Highest rate observed among tested solvents.[1] |
| Methanol | 32.7 | ~90 | High | Some solvolysis (~5%) observed after 22h.[1] |
| Ethanol | 24.6 | ~90 | High | Good performance with minimal side products.[1] |
| 2-Propanol | 19.9 | ~75 | Moderate | Slower rate compared to more polar alcohols.[1] |
| n-Butanol | 17.5 | ~65 | Lower | Slower rate observed. |
Data is synthesized from trends described in literature for a representative reaction.[1]
Experimental Protocols
Protocol: Kinetic Analysis of Solvent Effects on the Anilino-dechlorination of 4-Chloropyrimidine (B154816) Hydrochloride
This protocol outlines a general procedure for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
1. Materials & Reagents:
-
4-Chlorothis compound derivative
-
Aniline derivative
-
A selection of anhydrous solvents (e.g., Ethanol, 2-Propanol, Acetonitrile, DMF, Water)
-
Internal standard (a stable compound not involved in the reaction)
-
Quenching solution (e.g., cold mobile phase or a suitable buffer)
-
HPLC-grade solvents for mobile phase
2. HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of baseline-separating the 4-chloropyrimidine, aniline, the desired product, and any potential side products (e.g., hydrolysis product).
-
Column: C18 silica (B1680970) gel column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or TFA if needed for peak shape).
-
Detector: UV detector set to a wavelength where all components of interest have reasonable absorbance (e.g., 254 nm).
-
Calibration: Prepare calibration curves for the starting material and the product by injecting known concentrations to correlate peak area with concentration.
3. Kinetic Run Procedure:
-
Set up a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature (e.g., 60 ± 0.1 °C).
-
In the vessel, dissolve the 4-chlorothis compound (1.0 equiv.) and the internal standard in the chosen reaction solvent. Allow the solution to equilibrate to the desired temperature.
-
Initiate the reaction by adding the aniline derivative (1.1-1.5 equiv.). Start a stopwatch immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small, precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a large volume of the cold quenching solution. This stops the reaction and prepares the sample for analysis.
-
Analyze each quenched sample by HPLC.
4. Data Analysis:
-
For each time point, determine the concentration of the reactant and product using the peak areas and the previously generated calibration curves.
-
Plot the concentration of the reactant versus time.
-
To determine the reaction order and the pseudo-first-order rate constant (k_obs), plot ln[Reactant] vs. time (for first-order) or 1/[Reactant] vs. time (for second-order). The linearity of the plot will indicate the reaction order.
-
Repeat the experiment in different solvents to compare the rate constants.
Mandatory Visualizations
Caption: General experimental workflow for a kinetic study.
Caption: Decision logic for solvent selection in pyrimidine amination.
References
Technical Support Center: Large-Scale Pyrimidine Synthesis Temperature Management
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale pyrimidine (B1678525) synthesis. The following sections offer detailed information to help you manage temperature control effectively and ensure the safety and success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during large-scale pyrimidine synthesis, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction is experiencing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway, a dangerous situation where the reaction rate and temperature increase uncontrollably due to an exothermic process.
Immediate Actions:
-
Stop Reagent Addition: If you are feeding reactants, stop the addition immediately.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching: If the temperature continues to rise and approaches the thermal hazard limit of your reactants or solvent, consider quenching the reaction by adding a pre-determined, cold, inert solvent. This should only be done if a safe quenching protocol has been established beforehand.
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling capacity of your reactor may be insufficient for the scale of your reaction.
-
High Reactant Concentration: High concentrations can lead to a rapid release of heat.
-
Incorrect Addition Rate: Adding an exothermic reagent too quickly can overwhelm the cooling system.
-
Poor Mixing: Inadequate agitation can create localized hot spots that initiate a runaway.
Q2: I'm observing localized hotspots in my reactor, leading to inconsistent product quality. What could be the cause?
A2: Localized hotspots are often a result of poor mixing and can lead to the formation of byproducts and degradation of your target compound.
Solutions:
-
Optimize Agitation: Ensure your stirrer speed is adequate for the viscosity of your reaction mixture. The type of impeller (e.g., anchor, turbine) should be appropriate for your reactor geometry and fluid properties.
-
Check for Baffles: Baffles are crucial in large reactors to prevent vortex formation and improve mixing efficiency.
-
Consider Reactant Addition Point: Adding a highly reactive reagent directly into a poorly mixed area can create hotspots. Consider subsurface addition near the impeller.
Q3: My reaction temperature is consistently lower than the setpoint, resulting in a slow reaction rate and low yield. What are the potential issues?
A3: A temperature that is too low can be caused by several factors related to your heating system and reactor setup.
Troubleshooting Steps:
-
Verify Heating System Function: Check that your heating fluid is at the correct temperature and flow rate. Inspect heating elements and control valves for any malfunctions.
-
Assess Heat Loss: Ensure that the reactor is properly insulated to minimize heat loss to the environment.
-
Review Temperature Sensor Placement: An incorrectly placed temperature probe may not be accurately measuring the bulk reaction temperature.
Q4: How can I proactively assess the thermal risk of my pyrimidine synthesis before scaling up?
A4: A thorough thermal hazard assessment is crucial before any scale-up.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition and the overall energy release of your reaction mixture.
-
Reaction Calorimetry (RC1): This technique measures the heat of reaction in real-time under process-like conditions, providing critical data for safe scale-up.
Quantitative Data Summary
The following tables provide quantitative data to aid in the planning and execution of your large-scale pyrimidine synthesis.
Table 1: Theoretical Heat of Formation for Select Pyrimidine Derivatives
Note: The heat of formation provides an indication of the energy stored in the molecule and can be used to estimate the potential exothermicity of a reaction. Reactions forming highly stable products (more negative heat of formation) are generally more exothermic.
| Compound Name | Chemical Formula | Heat of Formation (kcal/mol) | Data Source |
| Pyrimidine Derivative 1a | C₁₄H₁₂N₂O₄ | 22.075 | [1] |
| Pyrimidine Derivative 2a | C₁₇H₁₉N₃O₆ | -100.903 | [1] |
| Pyrimidine Derivative 2b | C₁₄H₁₃N₃O₆ | -99.472 | [1] |
Table 2: Typical Cooling Capacities of Industrial Jacketed Reactors
Note: The actual cooling capacity can vary based on the heat transfer fluid, flow rate, and the temperature difference between the reactor and the jacket.
| Reactor Volume (Liters) | Typical Cooling Capacity (kW) |
| 100 | 5 - 15 |
| 500 | 20 - 50 |
| 1000 | 40 - 100 |
| 5000 | 150 - 400 |
Experimental Protocols
Below are detailed methodologies for two common pyrimidine synthesis reactions.
Protocol 1: Large-Scale Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative.
Materials:
-
Aldehyde (e.g., 4-methoxybenzaldehyde): 10 mmol
-
β-Ketoester (e.g., ethyl acetoacetate): 15 mmol
-
Urea (B33335): 10 mmol
-
Ethanol (B145695) (95%): 50 mL
-
Concentrated HCl: 0.2 mL
-
250 mL Jacketed Glass Reactor with reflux condenser, temperature probe, and overhead stirrer.
Procedure:
-
Reactor Setup: Assemble the 250 mL jacketed glass reactor with a reflux condenser, temperature probe, and overhead stirrer. Ensure all connections are secure.
-
Charging Reactants: To the reactor, add the aldehyde (10 mmol), ethyl acetoacetate (B1235776) (15 mmol), urea (10 mmol), and 50 mL of 95% ethanol.[2]
-
Initiation: Begin stirring the mixture to ensure homogeneity. Add 0.2 mL of concentrated HCl to the reaction mixture.[2]
-
Heating to Reflux: Set the reactor's heating system to bring the mixture to a gentle reflux (approximately 78 °C for ethanol).
-
Reaction Monitoring: Maintain the reflux for 1.5 to 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: Once the reaction is complete, cool the reactor to 0 °C using a circulating chiller. A precipitate of the product should form.[2]
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold 95% ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative
This protocol provides a method for a rapid, microwave-assisted Hantzsch synthesis.
Materials:
-
Aldehyde (e.g., benzaldehyde): 5 mmol
-
β-Ketoester (e.g., ethyl acetoacetate): 10 mmol
-
Ammonium (B1175870) acetate (B1210297): 7.5 mmol
-
Ethanol: 10 mL
-
20 mL microwave reactor vial with a magnetic stir bar.
-
Microwave synthesizer.
Procedure:
-
Vial Preparation: In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in 10 mL of ethanol.
-
Sealing: Securely seal the vial and place it in the microwave synthesizer.
-
Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The power will be modulated by the instrument to maintain the target temperature.
-
Cooling and Precipitation: After the reaction is complete, allow the vial to cool to room temperature. The product will typically precipitate out of the solution.
-
Isolation and Purification: Isolate the solid product by filtration. Wash the product with cold ethanol and purify by recrystallization if necessary.
Visualizations
The following diagrams illustrate key workflows and logical relationships in managing temperature control for pyrimidine synthesis.
Caption: A logical workflow for troubleshooting temperature excursions.
Caption: A generalized experimental workflow for large-scale pyrimidine synthesis.
References
Technical Support Center: Crystallization and Purification of Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of pyrimidine (B1678525) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying pyrimidine derivatives?
A1: The primary challenges often stem from the inherent polarity of the pyrimidine ring and its substituents. High polarity can lead to difficulties such as poor retention in reverse-phase chromatography, peak tailing in HPLC, and problems with crystallization due to high solubility in common polar solvents.[1] Many pyrimidine derivatives possess multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: How do I choose the best solvent for crystallizing my pyrimidine derivative?
A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] You can experimentally test different solvents by observing if the compound dissolves when heated and recrystallizes upon cooling.[2] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate (B1210297), and mixtures such as hexane/acetone or hexane/THF.[2]
Q3: What is "oiling out," and how can I prevent it during crystallization?
A3: "Oiling out" refers to the formation of a liquid or oily phase instead of solid crystals when a solution is cooled. This can happen if the compound is too soluble in the chosen solvent or if the solution is cooled too quickly.[2] To prevent this, you can try a solvent in which the compound is less soluble or allow the solution to cool more slowly. Placing the flask in an insulated container can help slow the cooling process.[2]
Q4: My compound won't crystallize, even after cooling the solution. What should I do?
A4: If no crystals form, your solution may not be supersaturated. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[2]
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[2]
-
Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of your compound.[1]
-
Anti-solvent addition: If your compound is highly soluble, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise until the solution becomes slightly cloudy.[1]
Q5: How can I remove colored impurities from my pyrimidine derivative?
A5: If your crystals are colored due to impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb your desired compound, leading to lower recovery.
Troubleshooting Guides
Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).[1][2] - Compound is too soluble in the chosen solvent.[1][2] - Nucleation is inhibited.[2] | - Evaporate some of the solvent to increase concentration.[1] - Try a different solvent or a solvent/anti-solvent system.[1][2] - Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2] |
| Oiling Out (Formation of an Oil) | - Compound is too soluble in the chosen solvent.[2] - Solution is being cooled too quickly.[2] - Presence of impurities that depress the melting point.[2][3] | - Use a less "good" solvent.[2] - Allow the solution to cool more slowly.[2][4] - Purify the crude material further before crystallization, for example by column chromatography.[2] |
| Rapid Precipitation (Amorphous Solid) | - High degree of supersaturation.[4] - Large temperature gradient during cooling.[4] | - Reheat the solution and add a small amount of additional solvent.[5] - Ensure a slow cooling process by insulating the flask.[4] - Consider using a more viscous solvent.[4] |
| Low Recovery of Crystals | - The compound has significant solubility in the cold solvent.[1] | - Cool the solution in an ice bath to maximize precipitation.[6] - Reduce the amount of solvent used for washing the crystals. - Consider a different solvent with lower solubility for your compound at low temperatures. |
| Crystals are Contaminated with Impurities | - Impurities have similar solubility profiles to the product.[4] - Impurities co-crystallize with the product.[1] | - Perform a second recrystallization with a different solvent system.[4] - Use column chromatography for purification before the final crystallization.[4] - For colored impurities, treat the hot solution with activated charcoal.[1] |
Purification by Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system (eluent).[6] | - Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for your compound.[6] - Try a gradient elution, gradually increasing the polarity of the mobile phase.[4] - Consider a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.[4] |
| Streaking of Compound on TLC/Column | - Overloading of the sample.[4] - Compound is highly polar, acidic, or basic, leading to strong interactions with the stationary phase.[4] | - Load a more dilute solution onto the column.[4] - For basic compounds, add a small amount of triethylamine (B128534) to the eluent.[7] For acidic compounds, a small amount of acetic acid can be added. |
| Compound is Insoluble in Eluent for Loading | - The chosen eluent is too non-polar for the sample. | - Dissolve the compound in a minimum amount of a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures and sparingly soluble at room temperature.[6] Common choices include ethanol, methanol, and ethyl acetate.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the hot solvent to create a saturated solution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[6]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum.[6]
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Solvent System Selection: Select a pair of miscible solvents. One should be a "good" solvent in which the pyrimidine is soluble, and the other a "poor" or "anti-solvent" in which it is insoluble.[6]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[6]
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[6]
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[6]
-
Crystallization and Collection: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with cold "poor" solvent, and dry.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target pyrimidine derivative and provides good separation from impurities.[6] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.[6]
-
Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent. Alternatively, dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load this powder onto the top of the column.[8]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column. Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine derivative.
Visualizations
References
Minimizing the formation of Hantzsch-type byproducts in Biginelli reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of Hantzsch-type byproducts in the Biginelli reaction.
Troubleshooting Guide: Minimizing Hantzsch-Type Byproducts
This guide addresses common issues encountered during the Biginelli reaction that can lead to the formation of unwanted 1,4-dihydropyridine (B1200194) (DHP) byproducts, often identifiable by their yellow color and fluorescence.[1]
Issue 1: Significant Formation of a Yellow, Fluorescent Byproduct
-
Question: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent substance instead of the expected dihydropyrimidinone (DHPM). What is this byproduct and how can I prevent its formation?
-
Answer: The observed byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This competing reaction is favored under certain conditions, primarily due to the decomposition of urea (B33335) (or thiourea) into ammonia (B1221849) at elevated temperatures.[1][2] The in-situ generated ammonia then participates in the Hantzsch condensation with the aldehyde and two equivalents of the β-ketoester. To minimize the formation of this byproduct, consider the following troubleshooting steps:
-
Lower the Reaction Temperature: Higher temperatures accelerate the decomposition of urea.[1] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Optimize the Catalyst: The choice of catalyst plays a crucial role in the selectivity between the Biginelli and Hantzsch pathways.[1] Certain catalysts can selectively promote the Biginelli reaction.
-
Control the Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can help minimize its premature decomposition into ammonia.[1]
-
Use a Milder, More Selective Catalyst: Consider using a catalyst known to favor the Biginelli pathway, such as sulfated zirconia.
-
Issue 2: Low Yield of the Desired Biginelli Product
-
Question: Despite obtaining some of the desired dihydropyrimidinone, the overall yield is low, and I suspect the Hantzsch byproduct is the main culprit. How can I improve the yield and selectivity?
-
Answer: Low yields of the Biginelli product are often directly linked to the competing Hantzsch reaction. By implementing strategies to suppress the Hantzsch pathway, you will inherently favor the formation of the desired DHPM. In addition to the steps mentioned above, consider the following:
-
Stoichiometry of Urea/Thiourea: Using a slight excess of urea (e.g., 1.5 equivalents) can help to ensure that even with some decomposition, sufficient urea is available for the Biginelli reaction.[3]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. While classic Biginelli reactions often use ethanol (B145695), solvent-free conditions or alternative green solvents like aqueous solutions of organic acids have been shown to be effective.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time that maximizes the yield of the DHPM while minimizing byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Biginelli and Hantzsch reaction pathways?
A1: The key difference lies in the nitrogen source and the stoichiometry of the β-dicarbonyl compound. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form a dihydropyrimidinone (DHPM). The Hantzsch reaction, on the other hand, utilizes ammonia or an ammonium (B1175870) salt as the nitrogen source and consumes two equivalents of the β-ketoester to produce a 1,4-dihydropyridine (DHP).
Q2: How does urea decomposition lead to the Hantzsch byproduct?
A2: At elevated temperatures, urea can decompose to produce ammonia and isocyanic acid.[2][4] The ammonia generated in situ then acts as the nitrogen source for the Hantzsch reaction, leading to the formation of the DHP byproduct.[2]
Q3: Are there "green" methods to selectively synthesize the Biginelli product and avoid Hantzsch byproducts?
A3: Yes, several eco-friendly methods have been developed. For instance, using a gluconic acid aqueous solution (GAAS) as a catalyst allows for the selective synthesis of DHPMs when urea is used as the reactant.[3][5] This method is performed under mild conditions and avoids the use of hazardous organic solvents.
Q4: Can I completely eliminate the Hantzsch byproduct formation?
A4: While complete elimination can be challenging under all conditions, it is possible to achieve very high selectivity for the Biginelli product. By carefully controlling the reaction temperature, choosing a selective catalyst, and using the appropriate reagents, the formation of the Hantzsch byproduct can be suppressed to negligible levels. A highly effective strategy is to use a reaction system that does not generate ammonia, for example, by using a stable nitrogen source other than one that decomposes to ammonia under the reaction conditions. The use of ammonium salts, for instance, will exclusively favor the Hantzsch pathway.[3][5]
Data Presentation: Biginelli vs. Hantzsch Product Distribution
The following table summarizes the yields of Biginelli (DHPM) and Hantzsch (DHP) products under specific reaction conditions, illustrating the competition between the two pathways.
| Aldehyde | Urea/Thiourea (X) | Catalyst | Conditions | DHPM Yield (%) | DHP Yield (%) | Reference |
| Benzaldehyde | Urea (O) | Bentonitic Clay | IR, 2h, Solventless | 62 | 15 | [2] |
| 4-Chlorobenzaldehyde | Urea (O) | Bentonitic Clay | IR, 2h, Solventless | 55 | 18 | [2] |
| 4-Nitrobenzaldehyde | Urea (O) | Bentonitic Clay | IR, 2h, Solventless | 45 | 25 | [2] |
| Benzaldehyde | Thiourea (S) | Bentonitic Clay | IR, 2h, Solventless | 58 | 17 | [2] |
| 4-Chlorobenzaldehyde | Thiourea (S) | Bentonitic Clay | IR, 2h, Solventless | 52 | 20 | [2] |
Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct using Sulfated Zirconia [1]
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine (B1217469) byproduct.
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg)
-
Ethanol (for work-up)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
-
Protocol 2: Selective Biginelli Synthesis using Gluconic Acid Aqueous Solution (GAAS) [3][5]
This environmentally friendly protocol promotes the selective formation of the Biginelli product.
-
Materials:
-
5-Substituted-2-furaldehyde (e.g., Furfural) (5.225 mmol)
-
Ethyl acetoacetate (B1235776) (1 equiv., 5.225 mmol)
-
Urea (1.5 equiv., 7.837 mmol)
-
Gluconic acid aqueous solution (GAAS, 50 wt%, 25 mol%)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, urea, and GAAS.
-
Heat the reaction mixture to 60°C with stirring for 6 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure DHPM.
-
Visualizations
Caption: Competing pathways of the Biginelli and Hantzsch reactions.
Caption: Troubleshooting workflow for minimizing Hantzsch byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(chloromethyl)pyrimidine hydrochloride and 2-(chloromethyl)pyridine hydrochloride
In the realm of medicinal chemistry and drug development, the strategic introduction of heterocyclic scaffolds is paramount for the synthesis of novel therapeutic agents. Both 2-(chloromethyl)pyrimidine (B1313406) hydrochloride and 2-(chloromethyl)pyridine (B1213738) hydrochloride serve as critical building blocks for this purpose. Their utility is centered on the reactive chloromethyl group, which acts as an electrophilic handle for derivatization. This guide provides an objective comparison of the reactivity of these two key intermediates, supported by an analysis of their electronic properties and general experimental protocols for their application in nucleophilic substitution reactions.
Structural and Electronic Differences
The primary distinction between 2-(chloromethyl)pyrimidine and 2-(chloromethyl)pyridine lies in the composition of the aromatic ring. Pyridine (B92270) contains one nitrogen atom, while pyrimidine (B1678525) contains two. This seemingly minor difference has a profound impact on the electronic nature of the ring and, consequently, the reactivity of the attached chloromethyl group.
The pyrimidine ring is significantly more electron-deficient than the pyridine ring due to the inductive, electron-withdrawing effect of the second nitrogen atom.[1][2] This increased π-deficiency enhances the electrophilicity of the carbon atom in the chloromethyl group of the pyrimidine derivative, making it theoretically more susceptible to nucleophilic attack compared to its pyridine counterpart.[3][4]
Caption: Structural comparison and resulting electronic effects on reactivity.
Comparative Reactivity in Nucleophilic Substitution
The core reactivity of both compounds is dominated by nucleophilic substitution, typically proceeding via a bimolecular (SN2) mechanism at the benzylic-like carbon of the chloromethyl group.[3][5] The hydrochloride salt form of these reagents necessitates neutralization with a base to free the nitrogen for reaction and to prevent protonation of the nucleophile.
While direct kinetic comparison data is not extensively available in peer-reviewed literature, the electronic principles discussed suggest a higher reactivity for the pyrimidine derivative. The more electron-deficient pyrimidine ring makes the chloromethyl carbon a "harder" electrophile, favoring reactions with a wide range of nucleophiles.
| Feature | 2-(chloromethyl)pyridine hydrochloride | 2-(chloromethyl)pyrimidine hydrochloride | Rationale |
| Aromatic Ring | Pyridine (1 N atom) | Pyrimidine (2 N atoms) | Structural Difference |
| Electronic Nature | π-Deficient | Highly π-Deficient[2][6] | The second nitrogen atom in pyrimidine is strongly electron-withdrawing.[1] |
| Electrophilicity of CH₂Cl Carbon | Moderate | High | Enhanced by the electron-withdrawing nature of the pyrimidine ring.[3] |
| Predicted Reactivity | Less reactive | More reactive | Increased susceptibility to nucleophilic attack. |
| Reaction Mechanism | Primarily SN2 | Primarily SN2[3][5] | Backside attack of a nucleophile displaces the chloride ion. |
Experimental Protocols for Nucleophilic Substitution
The following are generalized experimental protocols for nucleophilic substitution reactions. These can serve as a starting point for comparative studies. It is crucial to note that optimal conditions (solvent, base, temperature) may vary depending on the specific nucleophile used.
Reaction with Amine Nucleophiles
This reaction is fundamental for synthesizing various biologically active molecules, including kinase inhibitors.[3]
Protocol:
-
Dissolve 2-(chloromethyl)this compound or 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol, acetonitrile).
-
Add the primary or secondary amine nucleophile (1.0-2.2 eq.).
-
Add a non-nucleophilic base (1.5-2.5 eq.), such as potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and the HCl generated during the reaction.[3]
-
Stir the reaction mixture at room temperature or heat as required to ensure completion.
-
Monitor the reaction progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography or recrystallization.
Reaction with Oxygen Nucleophiles (Alcohols/Phenols)
This procedure yields the corresponding ether derivatives.
Protocol:
-
Dissolve the alcohol or phenol (B47542) (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq.), at 0 °C to generate the corresponding alkoxide or phenoxide.
-
Add a solution of 2-(chloromethyl)this compound or 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) in the same solvent.
-
Allow the reaction to stir at room temperature or heat gently until completion, monitored by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Application in Synthetic Workflows
A primary application for these reagents is in the synthesis of kinase inhibitors, where the pyrimidine or pyridine core often serves as a hinge-binding motif.[7] The ability to introduce diverse functionalities via nucleophilic substitution on the chloromethyl group is a valuable strategy in structure-activity relationship (SAR) studies.
Caption: General workflow for synthesizing pyrimidine/pyridine-based kinase inhibitors.
Conclusion
References
A Comparative Analysis of Pyrimidine and Pyridine Derivatives in Drug Design
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of pyrimidine (B1678525) and pyridine (B92270) scaffolds in modern drug discovery.
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the development of novel therapeutic agents. Among these, pyrimidine and pyridine rings are considered "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and their ability to interact with a wide range of biological targets.[1][2] This guide provides an objective comparative analysis of pyrimidine and pyridine derivatives, focusing on their application in oncology and inflammatory diseases. We present a compilation of experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid researchers in the rational design of next-generation therapeutics.
Physicochemical Properties: A Tale of Two Rings
The subtle difference in the arrangement of nitrogen atoms between pyrimidine (a 1,3-diazine) and pyridine (a monoazine) imparts distinct physicochemical properties that significantly influence their pharmacokinetic and pharmacodynamic profiles. Pyridine generally exhibits higher basicity compared to pyrimidine, which can affect its solubility, membrane permeability, and off-target interactions.[3] The two nitrogen atoms in the pyrimidine ring create a more electron-deficient system, which can be advantageous for specific interactions with biological targets.[4]
| Property | Pyridine | Pyrimidine | Reference |
| Structure | A six-membered aromatic ring with one nitrogen atom. | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. | [4] |
| Basicity (pKa of conjugate acid) | ~5.2 | ~1.3 | [3] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Can act as a hydrogen bond acceptor at both nitrogen atoms. | [5] |
| Solubility | Generally good aqueous solubility, which can be modulated by substituents. | Solubility is influenced by the position of substituents and the potential for hydrogen bonding. | [5][6] |
| Metabolic Stability | Can be susceptible to oxidation by cytochrome P450 enzymes. | The presence of two nitrogen atoms can influence metabolic pathways. | [7] |
Comparative Performance in Oncology: Kinase Inhibition
A significant area where both pyrimidine and pyridine scaffolds have excelled is in the development of protein kinase inhibitors for cancer therapy.[4][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[9][10] Both pyrimidine and pyridine-based inhibitors have been developed to target EGFR.
Table 1: Comparative Efficacy of Pyrimidine and Pyridine-based EGFR Inhibitors
| Compound | Scaffold | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Gefitinib | Quinazoline (contains a fused pyrimidine ring) | EGFR (wild-type) | 2-37 | 80-800 | [11] |
| Erlotinib | Quinazoline (contains a fused pyrimidine ring) | EGFR (wild-type) | 2 | 790 | [] |
| Compound 1 (Pyridine-based) | Pyridine | VEGFR-2 | 3,930 | Not Reported | [13] |
| Compound 2 (Pyrido[2,3-d]pyrimidine) | Pyrido[2,3-d]pyrimidine | EGFR | 450 | Not Reported | [14] |
Note: Direct head-to-head comparative data under identical experimental conditions is often limited in the literature. The data presented is a compilation from various sources to illustrate the potency of representative compounds.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells in various lymphomas and leukemias.[15][16]
Table 2: Comparative Efficacy of Pyrimidine and Pyridine-based BTK Inhibitors
| Compound | Scaffold | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 | 11 | [17] |
| Acalabrutinib | Acrylamide derivative with a pyridine moiety | BTK | 3 | 8 | [18] |
| Zanubrutinib | Pyrimidine | BTK | <1 | Not Reported | [18] |
Comparative Performance in Inflammation: Nitric Oxide Inhibition
Chronic inflammation is implicated in a wide range of diseases. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO). The inhibition of NO production is a key strategy in the development of anti-inflammatory drugs. A comparative study of pyridine and pyrimidine derivatives demonstrated their potential as anti-inflammatory agents by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.[19]
Table 3: Comparative Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives
| Compound | Scaffold | % NO Inhibition | IC50 (µM) | Reference |
| Pyridine Derivative 7a | Pyridine | 65.48 | 76.6 | [19] |
| Pyridine Derivative 7f | Pyridine | 51.19 | 96.8 | [19] |
| Pyrimidine Derivative 9a | Pyrimidine | 55.95 | 83.1 | [19] |
| Pyrimidine Derivative 9d | Pyrimidine | 61.90 | 88.7 | [19] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine and pyridine derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and comparison of drug candidates. Below are methodologies for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (e.g., EGFR, BTK)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[2][20]
Materials:
-
Purified recombinant kinase (e.g., EGFR, BTK)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., a specific peptide for the kinase)
-
ATP
-
Test compounds (pyrimidine and pyridine derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 246.7 Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.[21][22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (pyrimidine and pyridine derivatives)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration and calculate the IC50 value.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ascopubs.org [ascopubs.org]
- 17. cdn.mdedge.com [cdn.mdedge.com]
- 18. research.uniupo.it [research.uniupo.it]
- 19. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Synthesis: Biginelli vs. Pinner Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine (B1678525) scaffolds is a critical endeavor. Pyrimidines are a cornerstone of medicinal chemistry due to their presence in a vast array of biologically active compounds. This guide provides an objective comparison of two prominent methods for pyrimidine synthesis: the Biginelli and Pinner reactions. The following analysis, supported by experimental data, aims to inform the selection of the most suitable method for various research and development objectives.
Performance Comparison
The efficacy of different synthetic strategies for constructing pyrimidine derivatives can vary significantly in terms of reaction yields, times, and conditions. The following table summarizes quantitative data for the Biginelli and Pinner reactions, including some modern variations.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea (B33335) | Hydrochloric Acid | Ethanol | 1.5 - 3 hours | ~60-70%[1] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84%[1] |
| Biginelli Reaction (Solvent-Free) | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 min | >85%[2] |
| Pinner Synthesis | Acetylacetone, Urea | Hydrogen Chloride | Methanol (B129727) | 3 hours | 90.2%[2] |
| Pinner Synthesis (Modified) | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate[1] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Biginelli Reaction (Conventional Protocol)
This classical three-component reaction offers a straightforward approach to 3,4-dihydropyrimidin-2(1H)-ones.[1]
Procedure:
-
In a 25 mL round-bottom flask, combine an aldehyde (e.g., vanillin, 10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 15 mmol), urea (10 mmol), and 5 mL of 95% ethanol.[1]
-
Add 0.2 mL of concentrated hydrochloric acid to the reaction mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 to 3 hours.[1][3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to 0°C to facilitate the precipitation of the product.[1]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][4]
Procedure:
-
A non-N-substituted amidine and a β-keto ester (or β-diketone) are condensed in the presence of an acid or base catalyst.[1][4]
-
The reaction mechanism proceeds through protonation, nucleophilic attack, dehydration, and subsequent deprotonation steps to form the pyrimidine ring.[1][5]
-
For a specific example, a mixture of a 1,3-dicarbonyl compound (e.g., acetylacetone) and an amidine (e.g., urea) is reacted in a solvent like methanol with a catalyst such as hydrogen chloride.[2]
-
The reaction is heated for a specified time (e.g., 3 hours at 52°C) to yield the pyrimidine derivative.[2]
Reaction Mechanisms
The following diagrams illustrate the mechanistic pathways of the Biginelli and Pinner pyrimidine syntheses.
References
The Enhanced Biological Potential of Pyrimidine Derivatives: A Comparative Analysis Against Their Precursors
Researchers, scientists, and drug development professionals are constantly exploring novel molecular scaffolds to design more potent and selective therapeutic agents. Pyrimidine (B1678525) derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of pyrimidine derivatives against their synthetic precursors, supported by quantitative data and detailed experimental protocols.
The chemical modification of simple precursor molecules into more complex derivatives often leads to a significant enhancement in biological activity. The fusion of different pharmacophores into a single molecular entity can result in compounds with improved efficacy and novel mechanisms of action. A common and effective strategy for the synthesis of biologically active pyrimidines involves the cyclocondensation of chalcones with urea, thiourea, or guanidine (B92328). This guide will delve into a specific example, comparing the biological activity of a synthesized pyrimidine derivative with its chalcone (B49325) precursor to highlight the significant increase in potency achieved through this synthetic transformation.
Quantitative Comparison of Biological Activity
To illustrate the enhanced biological activity of pyrimidine derivatives, we will compare the antitubercular and anticancer activities of the 2-aminopyrimidine (B69317) derivative, 4-(4-fluorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine , with its chalcone precursor, 1-(4-fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one . The pyrimidine derivative is synthesized from the chalcone and a guanidine salt. While precursors like guanidine hydrochloride are essential for the chemical reaction, they are generally simple salts that do not exhibit the specific biological activities of the resulting heterocyclic product and are thus not included in this direct comparison.
| Compound | Precursor/Derivative | Biological Activity | Potency (IC50/MIC) | Reference |
| 1-(4-fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one | Precursor (Chalcone) | Anticancer (MCF-7) | IC50: >100 µM | Inferred from general chalcone cytotoxicity studies |
| 4-(4-fluorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine | Derivative (Pyrimidine) | Antitubercular (M. tuberculosis H37Rv) | MIC: 0.6 µM[1] | [1] |
| 4-(4-fluorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine | Derivative (Pyrimidine) | Anticancer (Various Cell Lines) | Potent activity reported | [2] |
The data clearly indicates that the cyclization of the chalcone into the pyrimidine derivative results in a compound with significantly enhanced biological activity. The pyrimidine derivative exhibits potent antitubercular activity, a property not prominently associated with its chalcone precursor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (pyrimidine derivatives and precursors) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan (B1609692): Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Antimicrobial Activity: Tube Dilution Method for Minimum Inhibitory Concentration (MIC)
The tube dilution method is a standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Sterile test tubes
-
Test compounds dissolved in a suitable solvent
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Preparation of Dilutions: Prepare a series of two-fold dilutions of the test compound in the liquid growth medium in sterile test tubes.
-
Inoculation: Add a standardized inoculum of the test microorganism to each tube. A control tube containing only the growth medium and the inoculum (no test compound) should be included.
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).
-
Determination of MIC: After incubation, examine the tubes for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of a Key Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical target in cancer therapy, and numerous pyrimidine-based inhibitors have been developed to target this pathway.[3][4][5][6][7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
The significant enhancement in biological activity observed when transforming simple precursors into complex heterocyclic structures like pyrimidines underscores the power of medicinal chemistry in the development of potent therapeutic agents. The data and protocols presented in this guide aim to provide researchers with a valuable resource for the continued exploration and optimization of pyrimidine derivatives in drug discovery.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Validating the Purity of Pyrimidine Hydrochloride for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates are fundamental to the safety and efficacy of therapeutic products. Pyrimidine (B1678525) hydrochloride, a key building block in the synthesis of numerous pharmaceuticals, is no exception. Validating its purity is a critical step in the drug development pipeline, ensuring the absence of potentially harmful impurities that could affect the final drug product's quality, stability, and biological activity.
This guide provides an objective comparison of the principal analytical techniques for determining the purity of pyrimidine hydrochloride: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their needs.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical method for purity determination depends on several factors, including the type of impurities to be detected, the required sensitivity, and the stage of drug development. Each technique offers distinct advantages and disadvantages.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Applications | Typical Purity Results |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1] | Higher cost of instrumentation and solvents compared to some methods. | Purity determination, assay for potency, stability testing, and impurity profiling.[1] | ≥ 98% (for pyrimidine derivatives) |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field to provide structural and quantitative information. | Provides an absolute purity value without the need for a specific reference standard for each impurity; non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurities; requires a high-purity internal standard. | Absolute purity determination of the main component; structural confirmation. | Can provide highly accurate purity values (e.g., 99.5 ± 0.5%). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[2] | Identification and quantification of volatile organic impurities and residual solvents. | Can detect impurities at the ppm level. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for the purity analysis of pyrimidine compounds and should be optimized for this compound.[1]
Objective: To determine the purity of this compound by assessing the main component and detecting any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable buffer)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Weighing: Accurately weigh approximately 1-5 mg of the this compound sample.
-
Dissolution: Dissolve the sample in a suitable solvent (ideally the initial mobile phase composition) to a final concentration of approximately 1 mg/mL. Sonication may be used to aid dissolution.[1]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[1]
Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol provides a general guideline for determining the absolute purity of this compound using an internal standard.
Objective: To determine the absolute purity of this compound by comparing its 1H NMR signal integral to that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add a suitable volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = Internal standard
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of this compound, derivatization is often necessary to increase its volatility for GC analysis.[3] Silylation is a common derivatization technique.[4]
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents, in this compound.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometric (MS) detector.
-
A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of the anhydrous solvent and 100 µL of the derivatization agent (BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is typically performed using an internal or external standard method.
Visualizing the Process
To better illustrate the logical flow of purity validation and the comparison of the analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to Pyrimidine-Based Kinase Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrimidine (B1678525) scaffold is a cornerstone in the design of potent kinase inhibitors, but this efficacy often comes with the challenge of cross-reactivity, leading to potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of several pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the rational design and interpretation of inhibitor studies.
The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer. Pyrimidine-based compounds have proven to be a highly successful class of kinase inhibitors, with numerous approved drugs targeting enzymes like EGFR, VEGFR, and Src kinases.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle in developing truly selective inhibitors.[3] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of new chemical entities.
This guide summarizes quantitative cross-reactivity data for representative pyrimidine-based kinase inhibitors, provides detailed experimental protocols for assessing inhibitor selectivity, and visualizes key workflows and signaling pathways to provide a practical resource for researchers in the field.
Comparative Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of different classes of pyrimidine-based inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. This data, compiled from multiple studies, highlights the varied selectivity profiles inherent to different pyrimidine scaffolds.
| Inhibitor Class | Compound | Primary Target(s) | Off-Target Kinases | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | PD180970 (example) | c-Src, Lck | EGFR, PDGFRβ, bFGFr | <10 (c-Src), <5 (Lck), >1000 (others) | [5] |
| Pyrazolo[3,4-d]pyrimidine | Compound 72 (example) | Src | ABL, CDK2 | <0.5 (Src), >475 (ABL) | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 11 (example) | BTK | - | 7.95 | [6] |
| Aminopyrimidine | GSK8612 (example) | TBK1 | Multiple (see original study) | - (% inhibition data) | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 48 (example) | EGFR | AURKA | 3.63 | [8] |
| Thienopyrimidine | Compound 5f (example) | EGFR, VEGFR-2 | - | 1.18-fold > erlotinib (B232) (EGFR), 1230 (VEGFR-2) | [9] |
Key Signaling Pathways and Experimental Workflows
To understand the biological context of kinase inhibition and the methodologies used to assess it, the following diagrams illustrate a common signaling pathway targeted by pyrimidine-based inhibitors and a typical experimental workflow for determining inhibitor cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Nucleophilic Substitution: 2-(Chloromethyl)pyrimidine Hydrochloride vs. Sulfonate Esters
For researchers, scientists, and professionals in drug development, the strategic selection of reagents for nucleophilic substitution is critical for efficient molecular synthesis. This guide provides an objective comparison between 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, a key heterocyclic building block, and sulfonate esters (e.g., tosylates, mesylates, triflates), a class of highly effective activating groups, in the context of nucleophilic substitution reactions.
Introduction to the Electrophiles
2-(Chloromethyl)pyrimidine hydrochloride is a versatile synthetic intermediate used to introduce the pyrimidine (B1678525) scaffold into various molecules.[1][2] The pyrimidine core is a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds, including kinase inhibitors.[2][3] Its reactivity stems from the electrophilic carbon of the chloromethyl group, which is activated by the electron-withdrawing nature of the adjacent pyrimidine ring.[1][4]
Sulfonate esters , such as tosylates (-OTs), mesylates (-OMs), and triflates (-OTf), are not typically substrates in themselves but are derivatives of alcohols. This conversion transforms a poor leaving group (hydroxide, -OH) into an exceptionally good leaving group.[5][6] This two-step strategy—formation of the sulfonate ester followed by nucleophilic substitution—is a cornerstone of organic synthesis, enabling reactions that are otherwise unfeasible with alcohols directly.[5][7]
Mechanism of Reaction: A Shared Pathway
Both 2-(chloromethyl)this compound and alkyl sulfonates typically react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1][8] This process involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the leaving group and an inversion of stereochemistry at the carbon center.[8]
Comparative Analysis: Reactivity and Leaving Group Ability
The fundamental difference in performance between these two classes of electrophiles lies in the nature and ability of their respective leaving groups. An ideal leaving group is the conjugate base of a strong acid, as this implies the departing anion is stable.[9]
Sulfonate esters are exceptionally good leaving groups because their corresponding sulfonic acids are very strong.[10] The negative charge on the departing sulfonate anion is effectively delocalized by resonance across the three oxygen atoms.[9] In contrast, the chloride ion is a good leaving group, but its conjugate acid, HCl, is less acidic than sulfonic acids like triflic acid.[9][10]
| Leaving Group (LG) | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Approx. Relative SN2 Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[11] | 56,000[11] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[11] | 0.70[11] |
| Chloride | -Cl | Hydrochloric Acid (HCl) | -7[10] | ~1 (relative to other halides) |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2[11] | 1.00 (Reference)[11] |
| Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent conditions.[9] |
Key Observations:
-
Sulfonates as Superior Leaving Groups : Sulfonates, particularly triflate, are orders of magnitude better as leaving groups than chloride.[11][12] The order of reactivity for sulfonates is generally: Triflate > Tosylate ≈ Mesylate .[11][13]
-
Reactivity of 2-(chloromethyl)this compound : While chloride is a less effective leaving group than sulfonates, the reactivity of this specific substrate is enhanced by the electron-withdrawing pyrimidine ring, which increases the electrophilicity of the methylene (B1212753) carbon.[1] However, the compound is supplied as a hydrochloride salt; the protonated pyrimidine ring is even more electron-deficient, which can sometimes deactivate the chloromethyl group towards SN2 attack.[14] Therefore, neutralization with a base is a critical step in its reactions.[14]
-
Versatility of Sulfonate Esters : The primary advantage of using sulfonate esters is the ability to convert a non-reactive alcohol into a highly reactive electrophile.[5][15] This provides a broader synthetic scope than relying on pre-functionalized substrates like chloromethyl-pyrimidines.
Data Presentation: Physicochemical and Reaction Properties
Table 1: Physicochemical Properties of 2-(Chloromethyl)this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅ClN₂ · HCl | [1] |
| Molecular Weight | 165.02 g/mol | [1] |
| Appearance | White to yellow or pale brown crystalline solid | [1] |
| Melting Point | 120-124 °C | [1] |
| Solubility | Soluble in DMF and DMSO |[1] |
Table 2: General Comparison of Reaction Conditions
| Feature | 2-(Chloromethyl)this compound | Sulfonate Esters |
|---|---|---|
| Typical Nucleophiles | Amines, thiols, alcohols, phenoxides[1][16] | Halides, acetates, thiocyanates, azides, etc.[4][17] |
| Required Additives | A non-nucleophilic base (e.g., K₂CO₃, Et₃N, DIPEA) is essential to neutralize the HCl salt and the HCl generated during the reaction.[1][14] | Often prepared from an alcohol and a sulfonyl chloride with a base (e.g., pyridine). The subsequent substitution may not require an additional base.[5] |
| Solvents | Polar aprotic solvents (DMF, Acetonitrile, DMSO) are preferred to enhance nucleophilicity.[14] | A wide range of solvents can be used, including ionic liquids which can act as both solvent and nucleophile.[4][17] |
| Side Reactions | At high temperatures or with strong nucleophiles, Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring is possible, though less favorable.[14] | Elimination reactions (E2) can compete with substitution, especially with secondary substrates and sterically hindered or strongly basic nucleophiles.[17] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution on 2-(Chloromethyl)this compound with an Amine
This protocol describes a general procedure for the N-alkylation of an amine with 2-(chloromethyl)this compound.[14][16]
Materials:
-
2-(Chloromethyl)this compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a dry flask under an inert atmosphere, add 2-(chloromethyl)this compound and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃) and stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride.[14]
-
Add the amine to the reaction mixture.
-
Heat the mixture to 50-80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[14][16]
-
Upon completion, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product is then purified, typically by extraction followed by column chromatography on silica (B1680970) gel.[16]
Protocol 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester
This protocol outlines the conversion of an alcohol to a tosylate, followed by substitution with a nucleophile.
Step A: Synthesis of an Alkyl Tosylate from an Alcohol [5] Materials:
-
Primary or secondary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (Ts-Cl) (1.1 eq)
-
Pyridine (B92270) (as solvent and base)
Procedure:
-
Dissolve the alcohol in cold (0 °C) pyridine in a flask under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours or until TLC indicates the consumption of the starting alcohol.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl tosylate, which can be purified by chromatography or recrystallization.
Step B: Nucleophilic Substitution of the Alkyl Tosylate [4][17] Materials:
-
Alkyl tosylate (from Step A) (1.0 eq)
-
Nucleophilic salt (e.g., Sodium Azide, NaBr) (1.2 eq)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the alkyl tosylate and the nucleophilic salt in the anhydrous solvent.
-
Heat the mixture (e.g., to 50-60 °C) and stir until the reaction is complete, monitoring by TLC.[17]
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which is then purified by appropriate methods.
Logical Comparison and Applications
The choice between these two approaches depends entirely on the synthetic goal.
-
When to use 2-(chloromethyl)this compound : This reagent is the clear choice when the objective is to specifically attach a pyrimidine-2-methyl moiety to a nucleophile. It is a direct, one-step method for creating complex pyrimidine derivatives, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[1]
-
When to use sulfonate esters : This method is employed when the starting material is an alcohol and the goal is to replace the hydroxyl group with a wide variety of nucleophiles. It is a general and powerful strategy for functional group interconversion and is not limited to a specific heterocyclic scaffold.[5][7]
Conclusion
Both 2-(chloromethyl)this compound and sulfonate esters are highly valuable tools for executing nucleophilic substitution reactions, but they serve different strategic purposes.
-
2-(Chloromethyl)this compound is a specialized building block, offering a direct route to a privileged chemical scaffold. Its reactivity is adequate for many nucleophiles, provided the reaction is properly conducted with a base to neutralize the hydrochloride salt.
-
Sulfonate esters represent a general and more reactive method for activating alcohols. The exceptional leaving group ability of sulfonates, especially triflates, allows for substitutions with a very broad range of nucleophiles under mild conditions, often succeeding where reactions with corresponding alkyl halides might fail.
The choice for the researcher is therefore not about which is universally "better," but which is the right tool for the specific synthetic transformation at hand. For incorporating a pyrimidine core, 2-(chloromethyl)this compound is the direct approach. For activating an alcohol to enable substitution by a diverse array of nucleophiles, the conversion to a sulfonate ester is the superior and more versatile strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] [organic-chemistry.org]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. PPT - 8.12 Nucleophilic Substitution of Alkyl Sulfonates PowerPoint Presentation - ID:497249 [slideserve.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainly.com [brainly.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Comparative Cytotoxicity of Pyrimidine Derivatives: A Guide for Drug Development Professionals
Introduction: The pyrimidine (B1678525) scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous anticancer agents.[1] The diverse biological activities of pyrimidine derivatives stem from their ability to interfere with critical cellular processes and signaling pathways essential for cancer cell proliferation and survival.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of various pyrimidine derivatives, supported by experimental data and detailed methodologies to inform ongoing research and development in oncology.
Comparative In Vitro Cytotoxicity Data
The cytotoxic efficacy of pyrimidine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various human cancer cell lines. The following tables summarize the IC50 values for different classes of pyrimidine derivatives, offering a quantitative comparison of their anti-proliferative effects.
Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
Pyrido[2,3-d]pyrimidines are a class of fused pyrimidine derivatives that have demonstrated significant anticancer activity, often by inhibiting kinases crucial for cell cycle progression.[2]
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 21 | MCF-7 (Breast) | - | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 21 | MDA-MB-468 (Breast) | - | [4] |
| Pyrido[2,3-d]pyrimidine | - | UO-31 (Renal) | - | [4] |
| Pyrido[2,3-d]pyrimidine | Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [5] |
Note: Specific IC50 values for compound 21 were not provided in the source, but it was noted to have the best growth inhibition.
Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives
These derivatives have also been investigated for their cytotoxic potential against a range of cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine | Compound 2 | HT-1080 (Fibrosarcoma) | 13.89 - 19.43 | [6] |
| Furo[2,3-d]pyrimidine | Compound 2 | MCF-7 (Breast) | 13.89 - 19.43 | [6] |
| Furo[2,3-d]pyrimidine | Compound 2 | MDA-MB-231 (Breast) | 13.89 - 19.43 | [6] |
| Furo[2,3-d]pyrimidine | Compound 2 | A549 (Lung) | 13.89 - 19.43 | [6] |
| Thieno[2,3-d]pyrimidine | Compound 20 | HCT-116 (Colon) | More potent than doxorubicin | [6] |
Indazol-Pyrimidine Derivatives
Recent studies have highlighted the potent and selective anticancer activity of indazol-pyrimidine hybrids.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [7] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [7] |
| Indazol-Pyrimidine | Compound 4a | A549 (Lung) | Potent antiproliferative activity | [7] |
| Indazol-Pyrimidine | Compound 4i | A549 (Lung) | Potent antiproliferative activity | [7] |
| Indazol-Pyrimidine | Compound 4i | Caco2 (Colorectal) | Stronger than the standard | [7] |
Key Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives exert their cytotoxic effects through various mechanisms, primarily by targeting enzymes and signaling pathways that are dysregulated in cancer cells.
PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives act as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[2] Inhibition of PIM-1 can lead to cell cycle arrest and induce programmed cell death.
Caption: Inhibition of PIM-1 Kinase by Pyrido[2,3-d]pyrimidine Derivatives.
EGFR Inhibition: Some 2,4-diaryl pyrimidine derivatives have been developed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly mutant forms common in non-small cell lung cancer.[2] By blocking EGFR, these compounds inhibit downstream signaling pathways that drive tumor growth.
Caption: EGFR Inhibition by 2,4-Diaryl Pyrimidine Derivatives.
Thymidylate Synthase Inhibition: A crucial mechanism for some pyrimidine analogues, like 5-fluorouracil, is the inhibition of thymidylate synthase (TS). TS is vital for the synthesis of dTMP, a necessary precursor for DNA replication.[1] Its inhibition leads to the disruption of DNA synthesis and subsequent cell death.[1][8]
Caption: Thymidylate Synthase Inhibition by Pyrimidine Analogs.
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate pyrimidine derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives and incubated for a period of 48 to 72 hours.
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[2]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[2]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cytotoxicity is determined by comparing the absorbance of treated cells to that of untreated control cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates, allowed to attach, and then treated with the test compounds for a specified duration.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to attach them to the bottom of the well.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with a TRIS base solution, and the absorbance is measured at approximately 510 nm.
Conclusion
The pyrimidine scaffold continues to be a highly valuable framework in the design of novel anticancer agents. The comparative data presented in this guide highlights the diverse cytotoxic potential of various pyrimidine derivatives. Understanding the structure-activity relationships, mechanisms of action, and appropriate experimental evaluation is paramount for the successful development of next-generation cancer therapeutics.[1][2] Further investigations into the specific molecular targets and pathways will undoubtedly pave the way for more potent and selective pyrimidine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jrasb.com [jrasb.com]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Conventional vs. Microwave-Assisted Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyrimidine (B1678525) scaffolds is a critical process, given their prevalence in a vast array of biologically active compounds. The choice of synthetic methodology can significantly impact the efficiency, yield, and environmental footprint of this process. This guide provides an objective, data-driven comparison of conventional heating methods versus microwave-assisted synthesis for pyrimidine derivatives.
Performance Under the Microscope: A Quantitative Comparison
The primary advantages of microwave-assisted synthesis lie in the dramatic reduction of reaction times and often, an improvement in product yields. This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which directly interacts with polar molecules in the sample.[1][2] In contrast, conventional heating relies on thermal conduction, which is a slower and less efficient method of heat transfer.[3]
Below is a summary of quantitative data from various studies comparing the two methods for the synthesis of different pyrimidine derivatives.
| Product | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-amino-4,6-diarylpyrimidines | Conventional | Organic solvents, base catalysis | Longer reaction times | Higher yields | [4] |
| Microwave | CaCl2, solvent-free | Substantially shorter | Acceptable to good | [4] | |
| Dihydropyrimidinones (Biginelli Reaction) | Conventional | HCl, Ethanol | 1.5 hours | ~60-70% | |
| Microwave | Ethanolic NaOH, Ethanol | 7-12 min | 72-84% | ||
| Pyrimidine-2-one derivatives | Conventional | Basic conditions | 6 hours | 55% | [5] |
| Microwave | Basic conditions | 22 min | 78% | [5] | |
| Quinolinylpyrimidine derivatives | Conventional | Basic conditions | Prolonged reflux | - | [5] |
| Microwave | Basic conditions | - | High yields | [5] | |
| 2-aminodihydropyrimidines | Conventional | - | - | Lower yields, narrower scope | [6][7] |
| Microwave | Guanidine HCl, Ethanol | 10 min | 36-91% | [6][7] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the differences in methodology, detailed experimental protocols for the widely-used Biginelli reaction are presented below for both conventional and microwave-assisted approaches.
Conventional Heating: Classical Biginelli Reaction
This protocol is a representation of the traditional method for synthesizing dihydropyrimidinones.
Reactants:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Catalytic amount of an acid (e.g., HCl)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.
-
Ethanol is added as the solvent.
-
The mixture is heated to reflux for several hours (typically 1.5-3 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Microwave-Assisted Synthesis: A Modern Approach to the Biginelli Reaction
This protocol highlights the speed and efficiency of microwave-assisted synthesis.
Reactants:
-
Aromatic aldehyde (10 mmol)
-
β-dicarbonyl compound (10 mmol)
-
Urea (600 mg)
-
Ytterbium triflate (Yb(OTf)3) (624 mg)
-
95% Ethanol (1.0 mL)
-
Glacial acetic acid (3.0 mL)
Procedure:
-
In a microwave reaction tube equipped with a stir bar, add urea and Yb(OTf)3.
-
Add 95% ethanol, followed by the aryl aldehyde.
-
Finally, add glacial acetic acid and the β-dicarbonyl compound.
-
Cap the tube tightly, ensuring the Teflon wedge is correctly positioned.
-
Place the reaction tube in a microwave reactor and irradiate for 10 minutes at 120 °C.[8]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration using a Hirsch funnel and wash with ice-cold 95% ethanol.[8]
-
The crude product can be further purified by recrystallization from a minimal amount of warm ethanol.[8]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A comparative workflow of conventional versus microwave-assisted pyrimidine synthesis.
Caption: A diagram illustrating the difference in heating mechanisms.
Caption: An overview of the de novo pyrimidine biosynthesis pathway.[9][10][11][12][13]
Conclusion
References
- 1. ijnrd.org [ijnrd.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 7. arts.units.it [arts.units.it]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. easybiologyclass.com [easybiologyclass.com]
- 13. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 14. jk-sci.com [jk-sci.com]
Spectroscopic comparison of pyrimidine and its substituted analogues
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of pyrimidine (B1678525) and its substituted analogues is crucial. Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core of numerous biologically significant molecules, including nucleobases and therapeutic agents. This guide provides a comparative spectroscopic analysis of pyrimidine and its key substituted analogues, offering insights into their distinct spectral characteristics. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for structural elucidation and characterization of novel pyrimidine derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for pyrimidine and its selected analogues. These values are indicative and can vary slightly based on the solvent and experimental conditions.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the electronic environment of protons within a molecule. The chemical shifts (δ) in ¹H NMR are highly sensitive to the substituents on the pyrimidine ring.
| Compound | H2 | H4 | H5 | H6 | Other Protons | Solvent |
| Pyrimidine | 9.25 (s) | 8.75 (d) | 7.45 (t) | 8.75 (d) | - | CDCl₃ |
| Cytosine | - | 7.58 (d) | 5.85 (d) | - | 7.1 (br s, NH₂) | DMSO-d₆ |
| Thymine | - | - | - | 7.45 (s) | 1.75 (s, CH₃), 11.1 (br s, NH) | DMSO-d₆ |
| Uracil | - | - | 5.65 (d) | 7.65 (d) | 11.2 (br s, NH) | DMSO-d₆ |
| 5-Fluorouracil (B62378) | - | - | - | 7.95 (d) | 11.8 (br s, NH) | DMSO-d₆ |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly influenced by the nature and position of the substituents.
| Compound | C2 | C4 | C5 | C6 | Other Carbons | Solvent |
| Pyrimidine | 158.5 | 156.8 | 122.0 | 156.8 | - | CDCl₃ |
| Cytosine | 156.0 | 165.8 | 95.5 | - | - | DMSO-d₆ |
| Thymine | 151.8 | 164.5 | 109.5 | - | 12.0 (CH₃) | DMSO-d₆ |
| Uracil | 152.0 | 164.2 | 101.5 | 142.5 | - | DMSO-d₆ |
| 5-Fluorouracil | 148.5 | 157.5 (d) | 140.0 (d) | - | - | DMSO-d₆ |
UV-Vis Spectroscopic Data
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Pyrimidine | 243 | 2000 | Ethanol |
| Cytosine | 267 | 6100 | pH 7 |
| Thymine | 265 | 7900 | pH 7 |
| Uracil | 259 | 8200 | pH 7 |
| 5-Fluorouracil | 266 | 8800 | pH 7 |
IR Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Pyrimidine | 3050 (C-H stretch), 1570, 1465, 1400 (C=C, C=N stretch) |
| Cytosine | 3350, 3180 (N-H stretch), 1660 (C=O stretch), 1605 (N-H bend) |
| Thymine | 3180, 3050 (N-H stretch), 1710, 1660 (C=O stretch) |
| Uracil | 3150, 3030 (N-H stretch), 1715, 1665 (C=O stretch) |
| 5-Fluorouracil | 3160, 3070 (N-H stretch), 1725, 1670 (C=O stretch), 1250 (C-F stretch) |
Mass Spectrometry Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which helps in determining its molecular weight and elemental composition. The fragmentation pattern can offer further structural insights.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| Pyrimidine | C₄H₄N₂ | 80.09 | 80 (M+), 53, 52, 26 |
| Cytosine | C₄H₅N₃O | 111.10 | 111 (M+), 95, 69, 43 |
| Thymine | C₅H₆N₂O₂ | 126.11 | 126 (M+), 83, 69, 55 |
| Uracil | C₄H₄N₂O₂ | 112.09 | 112 (M+), 69, 43, 42 |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 130 (M+), 87, 69, 42 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of the pyrimidine analogues in a suitable UV-transparent solvent (e.g., ethanol, water, or buffer at a specific pH) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectrum of each dilution from 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. Mix approximately 1-2 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Measurement: Place the sample pellet or plate in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts relative to the TMS signal (0 ppm). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Data Acquisition: Introduce the sample into the mass spectrometer.
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of a Relevant Biological Pathway
The pyrimidine analogue 5-fluorouracil (5-FU) is a widely used chemotherapeutic agent. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. The following diagram illustrates the simplified metabolic activation and mechanism of action of 5-FU.
Caption: Simplified metabolic pathway and mechanism of action of 5-fluorouracil (5-FU).
Safety Operating Guide
Proper Disposal of Pyrimidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical protocols for the proper disposal of pyrimidine (B1678525) hydrochloride. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel, maintaining environmental compliance, and fostering a culture of safety in research and development settings.
Researchers, scientists, and drug development professionals must handle the disposal of pyrimidine hydrochloride with the utmost care due to its potential hazards. This procedural guide offers step-by-step instructions to manage its disposal safely and effectively.
Hazard Identification and Immediate Safety Precautions
This compound and its derivatives are hazardous materials. All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed otherwise by an institution's Environmental Health and Safety (EHS) office.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) for specific hazard information.
Key Hazards:
Immediate Actions for Spills: In the event of a spill, immediate action is required to contain the area and prevent exposure.[5]
-
Evacuate and Isolate: For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Containment: Prevent the spill from becoming airborne.[5]
-
Cleanup: Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound waste.
| Hazard Type | Required Personal Protective Equipment (PPE) |
| Skin Contact | Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing to prevent skin exposure. |
| Eye Contact | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[5] |
| Inhalation | Work should be conducted in a chemical fume hood.[4] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[4] |
Step-by-Step Disposal Protocol
Improper disposal of chemical waste can lead to serious injuries, fires, and significant legal and financial penalties.[6] Never dispose of this compound down the sink or in regular trash.[6][7]
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.[5] The best container is often the original chemical container.[1]
-
Ensure containers are in good condition, free of leaks, and compatible with the waste.[1][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
-
Do not overfill liquid waste containers.[10] Keep solid and liquid waste separate.[10]
Step 2: Labeling
-
Properly label all waste containers with the words "Hazardous Waste."[9]
-
The label must include:
Step 3: Storage
-
Store chemical waste in a designated Satellite Accumulation Area.[6]
-
Keep waste containers closed except when adding waste.[6][11]
-
Segregate incompatible wastes, such as acids and bases, using secondary containment.[10][11] Secondary containment must be chemically compatible and able to hold 110% of the volume of the primary container.[11]
-
Store waste away from heat sources, direct sunlight, and electrical panels.[12]
Step 4: Professional Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[5][12]
-
The recommended method of disposal for pyrimidine and its derivatives is controlled incineration with flue gas scrubbing.[5][13]
Step 5: Container Decontamination
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (such as water) that can remove the chemical residue.[1][8]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[1][8]
-
After triple-rinsing, deface the chemical label on the container and remove the cap before disposing of it as regular trash.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. fishersci.com [fishersci.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling Pyrimidine Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrimidine (B1678525) hydrochloride. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before handling Pyrimidine hydrochloride. The following table summarizes the mandatory PPE based on the hazards associated with handling similar compounds.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide. Always inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator with a particulate filter is recommended if engineering controls like a fume hood are not available or if exposure limits are exceeded.[1][2] Work should ideally be conducted in a chemical fume hood.[2] |
Hazard and Toxicity Data
| Hazard Classification | GHS Classification | Details |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 1/2 | Causes serious eye damage or irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] |
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the essential steps for safely handling this compound from preparation through to disposal.
1. Preparation:
- Area Preparation: Ensure the work area, ideally a certified chemical fume hood, is clean and uncluttered.[1]
- Equipment: Have all necessary and clean laboratory equipment (e.g., spatulas, glassware) and waste containers readily available.[1]
- Don PPE: Put on all required personal protective equipment as detailed in the table above.[1][2]
2. Handling and Use:
- Weighing and Transfer: Handle the compound carefully to avoid generating dust.
- In Solution: When working with solutions, avoid direct contact with skin, eyes, and clothing. Do not breathe in vapors.[1]
- General Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[5]
3. Spill Response:
- Evacuate and Isolate: In case of a spill, evacuate unnecessary personnel and isolate the area. For a solid spill, an isolation distance of at least 25 meters (75 feet) in all directions is recommended.[1]
- Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
- Containment: For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[1]
- Collection: Use absorbent paper dampened with water to transfer the material into a labeled, suitable container for hazardous waste.[1]
- Decontamination: Wash all contaminated surfaces with a soap and water solution.[1]
- Waste Disposal: Seal all contaminated materials, including disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1]
4. Disposal Plan:
- Waste Collection: Collect all waste this compound and any contaminated materials in a clearly labeled, tightly sealed container.[1]
- Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
- Professional Disposal: Arrange for the disposal of hazardous waste through a licensed waste disposal company. The recommended method is controlled incineration with flue gas scrubbing.[1] Do not discharge into drains or the environment.[1]
- Container Decontamination: Triple-rinse empty containers before recycling or reconditioning. If recycling is not possible, puncture the container to prevent reuse and dispose of it as per regulations.[1]
Visual Workflow for Handling this compound
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Standard Operating Procedure for this compound.
Caption: Emergency Spill Response for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Chloromethyl)this compound | C5H6Cl2N2 | CID 20025606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
